molecular formula C5H6F3N3 B1310889 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine CAS No. 919278-39-0

1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Cat. No.: B1310889
CAS No.: 919278-39-0
M. Wt: 165.12 g/mol
InChI Key: FDXLDVHECBHMRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C5H6F3N3 and its molecular weight is 165.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3/c6-5(7,8)3-11-2-4(9)1-10-11/h1-2H,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXLDVHECBHMRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426786
Record name 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919278-39-0
Record name 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, a fluorinated heterocyclic amine of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical characteristics, spectral properties, and potential biological relevance, supported by detailed experimental protocols and logical diagrams.

Core Chemical Properties

This compound is a pyrazole derivative characterized by the presence of a trifluoroethyl group at the N1 position of the pyrazole ring and an amine group at the C4 position. The trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

PropertyValueSource
CAS Number 919278-39-0[1]
Molecular Formula C₅H₆F₃N₃[1]
Molecular Weight 165.12 g/mol [1]
Predicted Boiling Point 213.1 ± 40.0 °C-
Appearance Solid (predicted)-
Solubility Generally soluble in organic solvents like ethanol, methanol, and acetone; limited solubility in water.[2]
Topological Polar Surface Area (TPSA) 43.84 Ų[1]
Predicted LogP 1.0276[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]

Note: Some properties are predicted based on computational models due to the limited availability of experimental data.

Spectral Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Pyrazole ring protons: Two singlets are expected for the protons at the C3 and C5 positions of the pyrazole ring.

  • Trifluoroethyl group: A quartet is anticipated for the -CH₂- group due to coupling with the three fluorine atoms of the -CF₃ group.

  • Amine group: A broad singlet for the -NH₂ protons.

¹³C NMR (Carbon Nuclear Magnetic Resonance):

  • Pyrazole ring carbons: Signals corresponding to the three carbon atoms of the pyrazole ring.

  • Trifluoroethyl group: A quartet for the -CH₂- carbon due to coupling with the fluorine atoms, and a quartet for the -CF₃ carbon.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): Expected at m/z = 165.

  • Fragmentation: Common fragmentation patterns for pyrazoles involve the cleavage of the ring and substituents. The loss of the trifluoroethyl group or parts of it would be expected.

Experimental Protocols: A Plausible Synthetic Pathway

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly published. However, based on established methods for the synthesis of N-alkylated 4-aminopyrazoles, a two-step synthetic route is proposed. This pathway involves the N-alkylation of 4-nitropyrazole followed by the reduction of the nitro group.[3][4][5]

Step 1: Synthesis of 1-(2,2,2-trifluoroethyl)-4-nitropyrazole via Mitsunobu Reaction

This step utilizes the Mitsunobu reaction to alkylate the nitrogen of 4-nitropyrazole with 2,2,2-trifluoroethanol.[4]

  • Reagents:

    • 4-Nitropyrazole

    • 2,2,2-Trifluoroethanol

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • Anhydrous tetrahydrofuran (THF) as solvent

  • Procedure:

    • To a solution of 4-nitropyrazole and triphenylphosphine in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 2,2,2-trifluoroethanol.

    • Slowly add DIAD or DEAD to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate 1-(2,2,2-trifluoroethyl)-4-nitropyrazole.

Step 2: Reduction of 1-(2,2,2-trifluoroethyl)-4-nitropyrazole to this compound

The reduction of the nitro group to an amine can be achieved through catalytic hydrogenation.[4]

  • Reagents:

    • 1-(2,2,2-trifluoroethyl)-4-nitropyrazole

    • Palladium on carbon (10% Pd/C)

    • Ethanol or Methanol as solvent

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve 1-(2,2,2-trifluoroethyl)-4-nitropyrazole in ethanol or methanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically at a pressure of 1-4 atm).

    • Stir the reaction mixture vigorously at room temperature for 2-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure to yield this compound. Further purification may be achieved by recrystallization or column chromatography if necessary.

Logical and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed synthetic workflow and a potential biological signaling pathway.

Synthesis_Workflow reagent1 4-Nitropyrazole step1 Step 1: Mitsunobu Reaction reagent1->step1 reagent2 2,2,2-Trifluoroethanol reagent2->step1 reagent3 PPh3, DIAD/DEAD reagent3->step1 reagent4 H2, Pd/C step2 Step 2: Reduction reagent4->step2 intermediate 1-(2,2,2-trifluoroethyl)- 4-nitropyrazole step1->intermediate N-Alkylation product 1-(2,2,2-trifluoroethyl)- 1H-pyrazol-4-amine step2->product Nitro Group Reduction intermediate->step2

Proposed two-step synthesis of this compound.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 binds Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1->Nrf2 promotes ubiquitination Pyrazole Pyrazole Derivative (e.g., 1-(2,2,2-trifluoroethyl)- 1H-pyrazol-4-amine) Pyrazole->Keap1 inactivates Ub Ubiquitin Ub->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds Genes Antioxidant & Anti-inflammatory Gene Expression ARE->Genes activates

Potential activation of the Nrf2 signaling pathway by a pyrazole derivative.

Potential Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited, the broader class of pyrazole derivatives has been shown to exhibit a wide range of pharmacological activities. Of particular interest is the potential for pyrazole-containing compounds to modulate inflammatory and oxidative stress pathways.

Nrf2 Signaling Pathway Activation:

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the release of Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous genes encoding antioxidant and cytoprotective proteins.

Some pyrazole derivatives have been reported to activate the Nrf2 pathway.[3] The electron-withdrawing nature of the trifluoroethyl group in this compound may contribute to its ability to interact with and potentially modulate the activity of proteins in this pathway. Activation of the Nrf2 pathway by this compound could lead to the upregulation of downstream targets, thereby conferring protection against oxidative stress-related cellular damage. This suggests a potential therapeutic application in diseases characterized by chronic inflammation and oxidative stress. Furthermore, the introduction of a trifluoromethyl group into bioactive molecules has been shown to enhance anti-inflammatory properties in some contexts.[6]

Conclusion

This compound is a fluorinated pyrazole derivative with potential applications in drug discovery, particularly in the areas of inflammation and oxidative stress-related diseases. While experimental data on its physicochemical properties and biological activity are currently limited, this guide provides a framework for its synthesis and potential mechanism of action based on established chemical principles and data from related compounds. Further experimental validation is necessary to fully elucidate the chemical and biological profile of this promising molecule.

References

Technical Guide: 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 919278-39-0 (free base); 1185177-94-9 (hydrochloride salt)[1][2]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, a fluorinated pyrazole derivative of interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides a general synthetic methodology, and discusses its potential biological significance based on the activities of structurally related compounds.

Chemical and Physical Properties

This compound is a heterocyclic amine featuring a pyrazole core substituted with a trifluoroethyl group at the N1 position and an amino group at the C4 position. The trifluoromethyl group can significantly influence the compound's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.

PropertyValueSource
CAS Number 919278-39-0ChemScene
Molecular Formula C₅H₆F₃N₃ChemScene
Molecular Weight 165.12 g/mol ChemScene
Topological Polar Surface Area (TPSA) 43.84 ŲChemScene
logP 1.0276ChemScene

Table 1: Physicochemical Properties of this compound. [3]

Synthesis

A potential synthetic pathway could involve the following key steps:

  • Formation of a fluorinated 1,3-dicarbonyl equivalent: A suitable starting material would be a β-ketoester or a related 1,3-dicarbonyl compound that can be modified to introduce the trifluoroethyl group.

  • Condensation with a hydrazine source: Reaction of the fluorinated dicarbonyl intermediate with a hydrazine derivative.

  • Introduction of the amino group: The 4-amino group could be introduced through various methods, such as the reduction of a nitro group or through a nucleophilic aromatic substitution reaction.

A related synthetic approach for pyrazole derivatives is described in patent literature, where a ring-closing reaction is performed in a two-phase system with a weak base.[1] Another patented process involves the reaction of an enamine with a hydrazine in the presence of an organic solvent.

General Experimental Workflow for Pyrazole Synthesis

G Start Start with a suitable 1,3-dicarbonyl compound and 2,2,2-trifluoroethylhydrazine Step1 Condensation Reaction (e.g., Knorr Pyrazole Synthesis) Start->Step1 Step2 Formation of the 1-(2,2,2-trifluoroethyl)-1H-pyrazole core Step1->Step2 Step3 Nitration at C4-position Step2->Step3 Step4 Reduction of the nitro group Step3->Step4 End This compound Step4->End

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity and Applications in Drug Discovery

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

While specific biological data for this compound is limited in publicly available literature, its structural features suggest potential as a kinase inhibitor. Many kinase inhibitors incorporate a pyrazole core that can interact with the hinge region of the kinase domain. The trifluoroethyl group may enhance binding affinity and improve pharmacokinetic properties.

Hypothetical Signaling Pathway Involvement

Given the prevalence of pyrazole-based compounds as kinase inhibitors, this compound could potentially modulate key signaling pathways implicated in cancer and other diseases, such as the MAPK/ERK or PI3K/Akt pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Transcription Inhibitor 1-(2,2,2-trifluoroethyl) -1H-pyrazol-4-amine (Hypothetical Target) Inhibitor->RAF Inhibitor->PI3K

Caption: Hypothetical inhibition of MAPK and PI3K/Akt pathways by the subject compound.

Experimental Protocols

Detailed, validated experimental protocols for the biological evaluation of this compound are not currently available. However, researchers can utilize standard assays to investigate its potential biological activities.

General Kinase Inhibitor Screening Protocol (Example: Kinase Glo® Assay)

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.

  • Kinase Reaction: In a 96-well plate, add the kinase, a suitable substrate, and ATP to initiate the enzymatic reaction.

  • Inhibitor Addition: Add the diluted compound to the reaction wells. Include appropriate controls (no inhibitor and a known inhibitor).

  • Incubation: Incubate the plate at the optimal temperature for the specific kinase.

  • Detection: Stop the reaction and measure the amount of ATP remaining using a luminescent assay kit (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the data on a dose-response curve.

Cell-Based Proliferation Assay (Example: MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include untreated cells as a control.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion

This compound is a fluorinated heterocyclic compound with potential applications in drug discovery, particularly in the development of kinase inhibitors. While specific biological data and detailed synthetic protocols are not extensively documented in public literature, its structural similarity to known bioactive pyrazoles warrants further investigation. The general synthetic strategies and experimental protocols outlined in this guide provide a framework for researchers to explore the therapeutic potential of this and related compounds. Further studies are necessary to elucidate its precise mechanism of action and to evaluate its efficacy and safety in preclinical models.

References

An In-depth Technical Guide to 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine. The pyrazole scaffold is a prominent feature in many biologically active compounds, making its derivatives, such as the title compound, of significant interest in medicinal chemistry and drug discovery.[1][2][3]

Chemical and Physical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is essential for experimental design, including reaction stoichiometry, and for the interpretation of analytical results.

PropertyValueSource
Molecular Formula C₅H₆F₃N₃[4]
Molecular Weight 165.12 g/mol [4][5]
CAS Number 919278-39-0[5]

Synthesis and Characterization

The synthesis of 4-aminopyrazoles can be achieved through various established methodologies. Common strategies include the reduction of a corresponding 4-nitropyrazole or 4-nitrosopyrazole, the cyclocondensation of β-dicarbonyl compounds with hydrazines, and the functionalization of pre-existing pyrazole rings.[4][6][7][8] A prevalent and effective method involves the nitration of a pyrazole followed by the reduction of the nitro group to an amine.[7]

A plausible and commonly employed route for the synthesis of this compound involves a two-step process starting from a suitable pyrazole. This process includes the nitration of the pyrazole ring at the 4-position, followed by the reduction of the nitro group.

Step 1: Synthesis of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

  • To a solution of 1-(2,2,2-trifluoroethyl)-1H-pyrazole in concentrated sulfuric acid, cooled in an ice bath, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise.

  • The reaction mixture is stirred at a low temperature for a specified duration to allow for the nitration to proceed.

  • Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole.

  • The precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Reduction to this compound

  • The synthesized 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), is introduced to the solution.[5]

  • The reaction is stirred, often at an elevated temperature, until the reduction of the nitro group is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is worked up to remove the catalyst and any inorganic salts. This may involve filtration and neutralization.

  • The crude this compound is then purified, typically by column chromatography or recrystallization, to yield the final product.

The structure of the final compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Nitration cluster_intermediate Intermediate cluster_reaction2 Step 2: Reduction cluster_final Final Product Pyrazole Pyrazole Nitration Nitration Reaction Pyrazole->Nitration Nitrating_Agent Fuming HNO₃ / H₂SO₄ Nitrating_Agent->Nitration Nitro_Pyrazole 4-Nitro-1-(2,2,2-trifluoroethyl) -1H-pyrazole Nitration->Nitro_Pyrazole Reduction Reduction Reaction Nitro_Pyrazole->Reduction Final_Product 1-(2,2,2-trifluoroethyl) -1H-pyrazol-4-amine Reduction->Final_Product Drug_Discovery_Workflow Compound_Synthesis Compound Synthesis (e.g., 1-(2,2,2-trifluoroethyl) -1H-pyrazol-4-amine) High_Throughput_Screening High-Throughput Screening Compound_Synthesis->High_Throughput_Screening Hit_Identification Hit Identification High_Throughput_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Identified Hits Preclinical_Studies Preclinical Studies (In vivo & In vitro) Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials FDA_Approval Drug Approval Clinical_Trials->FDA_Approval Successful Trials

References

An In-depth Technical Guide on the Solubility of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of a chemical compound is a critical physicochemical property, profoundly influencing its applicability in drug development, chemical synthesis, and various research applications. This technical guide focuses on 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, a molecule of interest in medicinal chemistry. Due to the current absence of publicly available, quantitative solubility data for this specific compound, this document provides a comprehensive framework for its determination. It outlines the predicted solubility profile based on its structural components, details a standard experimental protocol for accurate measurement, and offers a structured template for data presentation. The guide is intended to equip researchers with the necessary tools to generate reliable and comparable solubility data.

Introduction: Structural Insights into Solubility

This compound possesses a unique combination of functional groups that dictate its solubility behavior. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor. The amine group (-NH2) further enhances its ability to form hydrogen bonds, suggesting potential solubility in polar protic solvents.

Conversely, the trifluoroethyl group (-CH2CF3) introduces a significant element of lipophilicity and can decrease aqueous solubility. The high electronegativity of the fluorine atoms can lead to reduced hydrogen bonding capability of the adjacent methylene group. Therefore, the overall solubility of this compound in a given solvent will be a balance between the hydrophilic character of the pyrazole-amine core and the lipophilic nature of the trifluoroethyl substituent. Generally, pyrazole and its derivatives are known to have versatile applications in medicinal chemistry, and their structural modifications are often aimed at optimizing properties like solubility and bioavailability.

Predicted Solubility Profile

Based on its structure, the following general solubility characteristics can be anticipated:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Moderate solubility is expected due to the hydrogen bonding capabilities of the pyrazole and amine moieties. However, the trifluoroethyl group will likely limit high solubility in aqueous media.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is predicted in these solvents, which can solvate the polar parts of the molecule effectively.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected due to the overall polar nature of the molecule.

Quantitative Solubility Data

As of the date of this publication, specific quantitative experimental solubility data for this compound is not available in the public domain. To facilitate standardized data collection and comparison, the following table provides a template for researchers to record their findings.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method
Water25Shake-Flask
Ethanol25Shake-Flask
Methanol25Shake-Flask
Dimethyl Sulfoxide (DMSO)25Shake-Flask
Acetonitrile25Shake-Flask
Dichloromethane25Shake-Flask
Ethyl Acetate25Shake-Flask

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. It measures the equilibrium concentration of a solute in a solvent in the presence of an excess of the solid solute.

Materials:

  • This compound (solid)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid ensures that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a validated analytical method such as HPLC-UV. A calibration curve prepared with standard solutions of known concentrations of this compound is required for accurate quantification.

  • Calculation: Calculate the solubility from the measured concentration of the diluted solution, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

G A 1. Preparation: Add excess solid to vial B 2. Solvent Addition: Add known volume of solvent A->B C 3. Equilibration: Shake at constant temperature (24-72 hours) B->C D 4. Phase Separation: Centrifuge to settle solid C->D E 5. Sampling & Filtration: Filter supernatant (0.22 µm) D->E F 6. Dilution: Dilute filtrate to known volume E->F G 7. Quantification: Analyze concentration (e.g., HPLC-UV) F->G H 8. Calculation: Determine solubility G->H

Spectroscopic and Structural Characterization of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug development. The presence of the trifluoroethyl group can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyrazole moiety is a common scaffold in many pharmaceuticals, and the 4-amino substitution provides a site for further functionalization. Accurate spectroscopic characterization is crucial for the verification of the compound's identity and purity. This guide outlines the predicted spectroscopic features and standard methodologies for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar pyrazole derivatives and compounds containing trifluoroethyl and amino functionalities.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Coupling Constants (J, Hz)
~7.4 - 7.6s1HH-5 (pyrazole ring)-
~7.2 - 7.4s1HH-3 (pyrazole ring)-
~4.6 - 4.8q2H-CH₂-CF₃³J(H,F) ≈ 8-10 Hz
~3.5 - 4.5br s2H-NH₂-

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)AssignmentPredicted Coupling Constants (J, Hz)
~140 - 145C-5 (pyrazole ring)-
~130 - 135C-3 (pyrazole ring)-
~122 - 128-CF₃¹J(C,F) ≈ 275-280 Hz
~115 - 120C-4 (pyrazole ring)-
~50 - 55-CH₂-CF₃²J(C,F) ≈ 35-40 Hz

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityAssignmentPredicted Coupling Constants (J, Hz)
~ -72 to -75t-CF₃³J(F,H) ≈ 8-10 Hz

Table 4: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3250Medium, two bandsN-H stretching (asymmetric and symmetric) of primary amine
3150 - 3100WeakC-H stretching (aromatic)
2980 - 2900WeakC-H stretching (aliphatic)
1650 - 1580Medium to StrongN-H bending (scissoring) of primary amine
1600 - 1450MediumC=C and C=N stretching (pyrazole ring)
1350 - 1250StrongC-N stretching (aromatic amine)
1200 - 1100StrongC-F stretching

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
165High[M]⁺ (Molecular Ion)
146Medium[M - F]⁺
96Medium[M - CF₃]⁺
82High[M - CH₂CF₃]⁺ (cleavage of the N-ethyl bond)
69Medium[CF₃]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • The spectral width is set to cover the range of approximately -2 to 12 ppm.

    • A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.

    • The relaxation delay is set to at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

    • The spectral width is set to cover the range of approximately 0 to 200 ppm.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • The relaxation delay is set to 2-5 seconds.

  • ¹⁹F NMR Acquisition:

    • A one-pulse sequence is used, often without proton decoupling to observe H-F couplings.

    • The spectral width is set to cover the expected range for trifluoromethyl groups (e.g., -60 to -90 ppm).

    • The number of scans is typically similar to that of ¹H NMR.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

3.2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid State (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

    • The sample is placed in the beam path, and the sample spectrum is recorded.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

3.3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or magnetic sector instrument, equipped with an appropriate ionization source.

  • Ionization Method:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is introduced into the ion source and bombarded with a high-energy electron beam (typically 70 eV). This method often leads to extensive fragmentation, which can be useful for structural elucidation.

    • Electrospray Ionization (ESI): Suitable for less volatile or thermally labile compounds. The sample is dissolved in a suitable solvent and sprayed through a charged capillary, producing protonated molecules [M+H]⁺. This is a "soft" ionization technique that typically results in less fragmentation.

  • Sample Introduction:

    • Direct Insertion Probe (DIP): For solid samples in EI-MS.

    • Liquid Chromatography (LC-MS): For samples in solution, allowing for separation prior to mass analysis (typically with ESI).

  • Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation Synthesis Synthesis of 1-(2,2,2-trifluoroethyl) -1H-pyrazol-4-amine Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry (EI, ESI) Purification->MS Sample Data_Analysis Analyze Spectra: - Chemical Shifts - Coupling Constants - Absorption Bands - m/z Values NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report / Whitepaper

Navigating the Bioactivity of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine: A Technical Guide Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases lack specific biological activity data for the compound 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine. This guide, therefore, provides an in-depth overview based on the known biological activities of structurally related pyrazole-4-amine and N-trifluoroethyl pyrazole derivatives. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into potential areas of investigation and methodologies for assessing the bioactivity of this specific molecule.

Introduction to the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and anticonvulsant properties.[1][2][3][4][5] The incorporation of a trifluoroethyl group at the N1 position and an amine group at the C4 position of the pyrazole ring in this compound suggests the potential for unique biological activities, as these substitutions can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.

Synthesis Strategies

The synthesis of this compound is not explicitly detailed in the available literature. However, general synthetic routes for N-substituted pyrazole-4-amines can be adapted. A plausible synthetic workflow is outlined below.

Synthesis_Workflow Start Starting Materials: - 2,2,2-Trifluoroethylhydrazine - A suitable three-carbon synthon with a protected amine precursor Step1 Cyclocondensation Reaction Start->Step1 Step2 Formation of the Pyrazole Ring Step1->Step2 Step3 Deprotection of the Amine Group Step2->Step3 End Final Product: This compound Step3->End Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Test_Compound This compound Test_Compound->Receptor Inhibition

References

The Potential Pharmacological Significance of the 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine Scaffold: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The compound 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine represents a unique chemical scaffold that combines three key structural motifs of significant interest in medicinal chemistry: a pyrazole core, a 4-amino substitution, and a 1-(2,2,2-trifluoroethyl) group. While specific literature detailing the mechanism of action for this exact molecule is not publicly available, an in-depth analysis of related compounds provides a strong foundation for predicting its potential biological activities and guiding future research. This technical guide will explore the established pharmacological roles of these structural components to build a putative profile for this compound, offering insights for researchers and drug development professionals.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including inflammation, cancer, and infectious diseases.[1][2][3]

The Influence of the 4-Amino Group

The position of substituents on the pyrazole ring significantly influences the molecule's biological activity. The 4-amino-pyrazole moiety, in particular, has been identified as a key pharmacophore in compounds exhibiting a range of biological effects.[4][5] These derivatives are often utilized as synthetic intermediates for the creation of more complex heterocyclic systems with therapeutic potential.[6][7] Research has shown that 4-aminopyrazole derivatives possess analgesic and anti-inflammatory properties.[4]

The Role of the 2,2,2-Trifluoroethyl Group

The incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group (CF3) is particularly effective in this regard. In the context of pyrazole derivatives, the trifluoromethyl group has been shown to contribute to their activity as inhibitors of enzymes like cyclooxygenase (COX).[8] Specifically, trifluoromethyl-pyrazole derivatives have been investigated as selective COX-2 inhibitors, which are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects.[8]

Potential Mechanisms of Action and Therapeutic Targets

Based on the activities of structurally related compounds, the this compound scaffold holds promise for interacting with several key biological pathways.

Anti-inflammatory Activity via COX Inhibition

A primary putative mechanism of action for this scaffold is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The presence of both the pyrazole core and the trifluoromethyl group suggests a potential for selective COX-2 inhibition.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolism Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Mediation Scaffold 1-(2,2,2-trifluoroethyl)- 1H-pyrazol-4-amine (Putative Inhibitor) Scaffold->COX_Enzymes Inhibition

Figure 1. Putative mechanism of action via COX inhibition.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[1] While the specific kinases that this compound might target are unknown, the general importance of the pyrazole scaffold in kinase inhibitor design suggests this as a promising area for investigation.

Kinase_Inhibition_Workflow cluster_0 Drug Discovery & Screening cluster_1 Mechanism of Action Studies Compound_Library Compound Library (including pyrazole derivatives) Kinase_Panel_Screening Kinase Panel Screening Compound_Library->Kinase_Panel_Screening Hit_Identification Hit Identification (e.g., 1-(2,2,2-trifluoroethyl)- 1H-pyrazol-4-amine scaffold) Kinase_Panel_Screening->Hit_Identification Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis) Hit_Identification->Cell_Based_Assays Target_Validation Target Validation Cell_Based_Assays->Target_Validation

Figure 2. General workflow for identifying kinase inhibitors.

Synthesis and Future Directions

The synthesis of 4-aminopyrazole derivatives is well-established in the chemical literature, often involving the cyclization of β-ketonitriles with hydrazines.[9] The introduction of the 2,2,2-trifluoroethyl group can be achieved through various synthetic routes.[10]

Future research on this compound should focus on its synthesis and subsequent biological evaluation. A logical first step would be to screen the compound against a panel of inflammatory and cancer-related targets, such as COX enzymes and protein kinases. The insights from such studies would be invaluable in determining the therapeutic potential of this promising scaffold.

Conclusion

While direct experimental data on the mechanism of action of this compound is currently unavailable, a comprehensive analysis of its structural components strongly suggests its potential as a biologically active molecule, particularly in the areas of anti-inflammatory and anticancer research. The combination of the privileged pyrazole core, the pharmacologically significant 4-amino group, and the beneficial properties of the trifluoroethyl substituent makes this scaffold a compelling candidate for further investigation in drug discovery and development programs. The general pathways and experimental approaches outlined in this guide provide a strategic framework for elucidating the specific biological functions of this and related compounds.

References

In Vitro Studies of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the in vitro properties of novel chemical entities is paramount. This technical guide addresses the available data on 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, a fluorinated pyrazole derivative.

The broader family of pyrazole derivatives has been the subject of extensive research, demonstrating a wide array of pharmacological activities. These include, but are not limited to, applications as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents. However, these findings are related to structurally distinct pyrazole analogues and cannot be extrapolated to this compound without specific experimental validation.

Given the absence of published data, this guide cannot provide the requested quantitative data tables, detailed experimental protocols, or signaling pathway diagrams for the specified compound. The scientific community awaits future research to elucidate the potential biological roles and therapeutic applications of this compound.

As a substitute, and to illustrate the requested format, a hypothetical experimental workflow for the initial in vitro screening of a novel pyrazole compound is presented below.

Hypothetical In Vitro Screening Workflow for a Novel Pyrazole Compound

This section provides a generalized workflow that could be adapted for the initial in vitro evaluation of a compound like this compound.

Hypothetical In Vitro Screening Workflow cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary and Mechanistic Assays cluster_3 Selectivity and Off-Target Profiling Compound Synthesis and Purification Compound Synthesis and Purification Stock Solution Preparation (DMSO) Stock Solution Preparation (DMSO) Compound Synthesis and Purification->Stock Solution Preparation (DMSO) Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Stock Solution Preparation (DMSO)->Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Target-Based Enzymatic Assay (if target is known) Target-Based Enzymatic Assay (if target is known) Stock Solution Preparation (DMSO)->Target-Based Enzymatic Assay (if target is known) Dose-Response Studies (IC50 Determination) Dose-Response Studies (IC50 Determination) Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo)->Dose-Response Studies (IC50 Determination) Target-Based Enzymatic Assay (if target is known)->Dose-Response Studies (IC50 Determination) Mechanism of Action Studies (e.g., Apoptosis Assays, Cell Cycle Analysis) Mechanism of Action Studies (e.g., Apoptosis Assays, Cell Cycle Analysis) Dose-Response Studies (IC50 Determination)->Mechanism of Action Studies (e.g., Apoptosis Assays, Cell Cycle Analysis) Target Engagement/Binding Assays (e.g., SPR, CETSA) Target Engagement/Binding Assays (e.g., SPR, CETSA) Dose-Response Studies (IC50 Determination)->Target Engagement/Binding Assays (e.g., SPR, CETSA) Kinase Panel Screening Kinase Panel Screening Mechanism of Action Studies (e.g., Apoptosis Assays, Cell Cycle Analysis)->Kinase Panel Screening Target Engagement/Binding Assays (e.g., SPR, CETSA)->Kinase Panel Screening hERG Channel Assay hERG Channel Assay Kinase Panel Screening->hERG Channel Assay

Caption: A generalized workflow for the in vitro screening of a novel chemical compound.

The Strategic Role of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on the burgeoning significance of the 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine scaffold as a high-value fragment in contemporary drug design. Possessing a unique combination of structural and electronic properties, this pyrazole derivative has emerged as a privileged core, particularly in the development of targeted kinase inhibitors.

Core Fragment Profile

This compound is a heterocyclic amine featuring a pyrazole ring N-substituted with a trifluoroethyl group and bearing an amino group at the 4-position. The trifluoroethyl moiety significantly influences the fragment's physicochemical properties, enhancing metabolic stability and modulating binding interactions with biological targets.

PropertyValueSource
Molecular Formula C₅H₆F₃N₃ChemScene[1]
Molecular Weight 165.12 g/mol ChemScene[1]
Topological Polar Surface Area (TPSA) 43.84 ŲChemScene[1]
Calculated logP 1.0276ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process, commencing with the alkylation of a pyrazole precursor, followed by nitration and subsequent reduction of the nitro group to the desired amine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole

  • To a solution of 1H-pyrazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(2,2,2-trifluoroethyl)-1H-pyrazole.

Step 2: Synthesis of 1-(2,2,2-trifluoroethyl)-4-nitro-1H-pyrazole

  • To a mixture of fuming nitric acid and fuming sulfuric acid at 0 °C, slowly add 1-(2,2,2-trifluoroethyl)-1H-pyrazole (1.0 eq).

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer and concentrate to give 1-(2,2,2-trifluoroethyl)-4-nitro-1H-pyrazole, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

  • Dissolve 1-(2,2,2-trifluoroethyl)-4-nitro-1H-pyrazole (1.0 eq) in a solvent such as ethanol or methanol.

  • Add a reducing agent, for instance, tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) or palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • If using SnCl₂, heat the reaction mixture to reflux for 2-4 hours. For catalytic hydrogenation, stir under a hydrogen balloon at room temperature.

  • Monitor the reaction by TLC. After completion, if using SnCl₂, basify the reaction mixture with a saturated solution of sodium bicarbonate and extract the product.

  • If using Pd/C, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain this compound.

G cluster_synthesis Synthetic Workflow pyrazole 1H-Pyrazole alkylation Alkylation with 2,2,2-trifluoroethyl triflate pyrazole->alkylation trifluoroethyl_pyrazole 1-(2,2,2-trifluoroethyl)-1H-pyrazole alkylation->trifluoroethyl_pyrazole nitration Nitration (HNO3/H2SO4) trifluoroethyl_pyrazole->nitration nitro_pyrazole 1-(2,2,2-trifluoroethyl)-4-nitro-1H-pyrazole nitration->nitro_pyrazole reduction Reduction (e.g., SnCl2 or H2/Pd-C) nitro_pyrazole->reduction final_product This compound reduction->final_product

Synthetic pathway for this compound.

Application in Fragment-Based Drug Design: A Kinase Inhibitor Hub

The 4-aminopyrazole core is recognized as a privileged scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors. The amino group at the C4 position can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The N1-substituent, in this case, the trifluoroethyl group, can be directed towards the solvent-exposed region, allowing for modifications to fine-tune potency, selectivity, and pharmacokinetic properties.

The incorporation of the trifluoroethyl group is a strategic choice in drug design. This moiety can enhance metabolic stability by blocking potential sites of oxidation. Furthermore, its lipophilic nature can improve cell permeability and binding affinity to the target protein.

Targeting Key Kinases

Derivatives of this compound have shown promise as inhibitors of several important kinases implicated in cancer and inflammatory diseases.

  • Leucine-Rich Repeat Kinase 2 (LRRK2): A derivative of this fragment, (S)-N4-(1-Cyclopropylethyl)-N2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine, has been identified as a potent LRRK2 inhibitor.[2] Mutations in LRRK2 are associated with an increased risk of Parkinson's disease.

  • Janus Kinases (JAKs): The 4-aminopyrazole scaffold is a key component of several JAK inhibitors. The JAK-STAT signaling pathway is crucial for immune responses, and its dysregulation is implicated in autoimmune diseases and cancers. Bipyrazole derivatives have been patented as JAK inhibitors.[3]

  • FMS-like Tyrosine Kinase 3 (FLT3): Pyrazole-based compounds have been developed as potent inhibitors of FLT3, a target in acute myeloid leukemia (AML).[4][5] The pyrazole core is a key feature in these inhibitors.

  • Cyclin-Dependent Kinases (CDKs): The pyrazole scaffold has been successfully employed in the design of CDK inhibitors, which are critical regulators of the cell cycle and are major targets in oncology.[6][7]

The following table summarizes the inhibitory activities of selected compounds that incorporate the this compound or a closely related 4-aminopyrazole scaffold against various kinases.

Compound/ScaffoldTarget KinaseIC₅₀/ActivityReference
(S)-N4-(1-Cyclopropylethyl)-N2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamineLRRK2Potent inhibition (specific IC₅₀ not provided in abstract)[2]
Pyrazole-based analogsCDK2IC₅₀ values of 0.96 µM, 1.47 µM, 2.0 µM, and 3.82 µM for lead compounds[6]
Biphenyl substituted pyrazoyl-ureasFLT3230 nM for an optimized compound[4][5]
Bipyrazole derivativesJAKModulate JAK activity[3]

Signaling Pathway Involvement

As a key fragment in the development of JAK inhibitors, compounds derived from this compound can modulate the JAK-STAT signaling pathway . This pathway is activated by cytokines and growth factors, leading to the phosphorylation of STAT proteins, which then translocate to the nucleus to regulate gene expression involved in inflammation, immunity, and cell growth. Inhibition of JAKs by molecules containing this pyrazole fragment can thus block these downstream effects.

G cluster_pathway JAK-STAT Signaling Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Expression Inhibitor 1-(2,2,2-trifluoroethyl)- 1H-pyrazol-4-amine -based Inhibitor Inhibitor->JAK Inhibits pSTAT_in->Gene Regulates

Modulation of the JAK-STAT pathway by a pyrazole-based inhibitor.

Conclusion

This compound represents a highly valuable and versatile fragment for modern drug discovery. Its unique structural features, including the strategic placement of a hydrogen-bond-donating amino group and a metabolically robust trifluoroethyl moiety, make it an ideal starting point for the development of potent and selective kinase inhibitors. The demonstrated success of this scaffold in targeting key kinases such as LRRK2, JAKs, FLT3, and CDKs underscores its potential for generating novel therapeutics for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This technical guide provides a foundational resource for researchers looking to leverage the potential of this promising fragment in their drug design and development programs.

References

Methodological & Application

Application Notes and Protocol for the Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the formation of a 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole intermediate, followed by the reduction of the nitro group to the desired 4-amino functionality. The protocol described herein is based on established chemical transformations for pyrazole synthesis and nitro group reduction, offering a reliable pathway to the target compound.

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds widely utilized in the development of therapeutic agents due to their diverse biological activities. The title compound, this compound, incorporates a trifluoroethyl group, which can enhance metabolic stability and binding affinity of drug candidates. This application note outlines a reproducible synthetic route, provides detailed experimental procedures, and presents data in a clear, structured format to aid researchers in its preparation.

Reaction Scheme

The overall synthetic pathway is depicted below:

Step 1: Synthesis of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Step 2: Synthesis of this compound

Experimental Protocols

Step 1: Synthesis of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

This step involves the cyclocondensation of 2,2,2-trifluoroethylhydrazine with a nitromalonaldehyde equivalent.

Materials:

  • 2,2,2-trifluoroethylhydrazine

  • Nitromalonaldehyde, sodium salt or equivalent

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • To a solution of 2,2,2-trifluoroethylhydrazine (1.0 eq) in a mixture of ethanol and water, add nitromalonaldehyde sodium salt (1.05 eq).

  • Add glacial acetic acid to the mixture to catalyze the reaction and neutralize the salt.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole.

Step 2: Synthesis of this compound

This step involves the catalytic hydrogenation of the nitro-intermediate. Catalytic hydrogenation with palladium on carbon (Pd/C) is a widely used and effective method for the reduction of nitro groups.[1]

Materials:

  • 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply or a hydrogen transfer agent (e.g., hydrazine hydrate, ammonium formate)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

  • Celite® or a similar filtration aid

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a balloon of hydrogen) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Data Presentation

StepReactantProductReagents & ConditionsTypical Yield (%)Purity (by NMR/LC-MS)
1 2,2,2-trifluoroethylhydrazine4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazoleNitromalonaldehyde, Acetic Acid, Ethanol, Reflux60-75>95%
2 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazoleThis compound10% Pd/C, H2 (gas), Methanol, RT85-95>98%

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Nitropyrazole Synthesis cluster_step2 Step 2: Nitro Reduction start1 2,2,2-trifluoroethylhydrazine + Nitromalonaldehyde reaction1 Cyclocondensation (AcOH, EtOH, Reflux) start1->reaction1 workup1 Workup & Purification (Extraction, Chromatography) reaction1->workup1 product1 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole workup1->product1 start2 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole reaction2 Catalytic Hydrogenation (10% Pd/C, H2, MeOH) start2->reaction2 workup2 Filtration & Concentration reaction2->workup2 product2 This compound workup2->product2

Figure 1: Workflow diagram for the two-step synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 2,2,2-Trifluoroethylhydrazine and its derivatives are potentially toxic and should be handled with care.

  • Catalytic hydrogenation with hydrogen gas carries a risk of fire or explosion. Ensure the equipment is properly set up and purged, and avoid any sources of ignition.

  • Palladium on carbon is flammable, especially when dry and saturated with hydrogen. Do not allow the catalyst to dry completely in the air after the reaction. Quench the catalyst carefully.

Conclusion

The described two-step protocol provides a reliable and efficient method for the synthesis of this compound. The procedures utilize standard laboratory techniques and commercially available reagents, making this synthesis accessible to researchers in the fields of organic and medicinal chemistry. The structured data and clear workflow are intended to facilitate the successful replication of this synthesis for the advancement of drug discovery programs.

References

Application Notes and Protocols for the Purification of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, a key intermediate in pharmaceutical synthesis. The following protocols are based on established chemical principles and common practices for the purification of pyrazole and amine-containing compounds, adapted to the specific properties of the target molecule.

Introduction

This compound is a valuable building block in medicinal chemistry. Achieving high purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring the safety and efficacy of final drug products. This document outlines two primary methods for the purification of this compound: silica gel column chromatography and recrystallization of its hydrochloride salt.

Data Presentation

The choice of purification method can significantly impact the final purity and overall yield of the desired compound. The following table summarizes typical quantitative data associated with each purification technique, providing a basis for method selection.

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Silica Gel Column Chromatography >98%60-80%High resolution for removing closely related impurities.Time-consuming, requires significant solvent volumes, potential for product loss on the column.
Recrystallization (as HCl salt) >99%70-90%Highly effective for removing minor impurities, scalable.Requires conversion to and from the salt form, potential for lower initial recovery.

Experimental Protocols

Method 1: Purification by Silica Gel Column Chromatography

This method is suitable for purifying the free base form of this compound from reaction mixtures containing various impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Glass chromatography column

  • Fraction collector or collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., 95:5 DCM:MeOH or a gradient of EtOAc in hexanes).

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude material onto a small amount of silica gel and evaporating the solvent. Carefully apply the sample to the top of the packed column.

  • Elution: Begin the elution with the chosen solvent system. A common starting point is a mixture of a non-polar solvent like hexanes or DCM with a more polar solvent like EtOAc or MeOH. The polarity can be gradually increased to facilitate the elution of the target compound.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector or manually in test tubes.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. Visualize the spots under a UV lamp.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound as a solid or oil.

Method 2: Purification by Recrystallization of the Hydrochloride Salt

This method is particularly effective for achieving high purity by forming the hydrochloride salt, which often has different solubility properties than the free base and impurities.

Materials:

  • Crude or partially purified this compound

  • Hydrochloric acid (HCl) solution in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanol)

  • Isopropanol (IPA)

  • Diethyl ether

  • Beakers and flasks

  • Stirring plate and stir bar

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Drying oven or vacuum desiccator

  • Saturated sodium bicarbonate solution

Procedure:

  • Salt Formation: Dissolve the crude this compound in a minimal amount of a suitable solvent like isopropanol. While stirring, slowly add a solution of HCl (e.g., 2M in diethyl ether) until precipitation of the hydrochloride salt is complete. The pH should be acidic.

  • Crystallization: The hydrochloride salt may precipitate immediately. To improve crystal size and purity, the mixture can be gently heated until the solid dissolves and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation of the Salt: Collect the crystalline this compound hydrochloride by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the purified salt in a vacuum oven or desiccator to a constant weight.

  • (Optional) Conversion back to Free Base: If the free base is required, the purified hydrochloride salt can be dissolved in water and neutralized with a base such as a saturated sodium bicarbonate solution until the pH is basic. The free base can then be extracted with an organic solvent (e.g., ethyl acetate), and the solvent evaporated to yield the purified free base.

Visualizations

The following diagrams illustrate the workflows for the described purification methods.

G cluster_0 Column Chromatography Workflow A Prepare Silica Gel Slurry B Pack Chromatography Column A->B C Load Crude Sample B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Purified Product H->I G cluster_1 Recrystallization Workflow (as HCl Salt) J Dissolve Crude Amine K Add HCl Solution J->K L Precipitate/Crystallize Salt K->L M Isolate Salt by Filtration L->M N Wash with Cold Solvent M->N O Dry Purified Salt N->O P Purified HCl Salt O->P Q (Optional) Neutralize Salt P->Q R (Optional) Extract Free Base Q->R S Purified Free Base R->S

Application Notes and Protocols for 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine in Kinase Inhibitor Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly for oncology and inflammatory diseases. Dysregulation of kinase activity is a hallmark of numerous pathologies, driving research towards the development of potent and selective kinase inhibitors. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of many FDA-approved kinase inhibitors. Pyrazole derivatives are recognized for their synthetic accessibility and their ability to act as versatile bioisosteres, leading to their successful application as inhibitors of various kinases, including Janus kinases (JAKs), Aurora kinases, and Bcr-Abl.

This document provides detailed application notes and protocols for the preliminary screening of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine (hereafter referred to as Compound-TFP ), a novel investigational pyrazole-based compound, in in vitro kinase inhibitor screening assays. The methodologies described herein are designed to assess the compound's inhibitory potency and selectivity against a panel of therapeutically relevant kinases.

Data Presentation: Inhibitory Activity of Compound-TFP

The inhibitory activity of Compound-TFP was evaluated against a panel of selected kinases using a luminescence-based kinase assay. The half-maximal inhibitory concentration (IC50) values were determined to quantify the compound's potency. Staurosporine, a non-selective kinase inhibitor, was used as a positive control. The results are summarized in Table 1.

Kinase TargetCompound-TFP IC50 (nM)Staurosporine IC50 (nM)
JAK1458
JAK2606
JAK385012
Aurora A21025
Aurora B35030
Bcr-Abl120040
EGFR>10,00050
VEGFR2>10,00015

Table 1: Inhibitory Activity of Compound-TFP against a Panel of Kinases. The data indicates that Compound-TFP exhibits potent and selective inhibition of the JAK family of kinases, with weaker activity against Aurora kinases and minimal activity against Bcr-Abl, EGFR, and VEGFR2 at the concentrations tested.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method for determining the in vitro potency of Compound-TFP against a specific kinase by quantifying the amount of ADP produced during the enzymatic reaction. The ADP-Glo™ Kinase Assay is a common platform for this type of measurement.

Materials:

  • Compound-TFP

  • Recombinant human kinases (e.g., JAK1, JAK2, JAK3)

  • Kinase-specific substrate peptides

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 100% Dimethyl sulfoxide (DMSO)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound-TFP in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 11-point, 3-fold serial dilution).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the specific kinase enzyme and its corresponding substrate in the kinase assay buffer. The optimal concentrations of each component should be empirically determined.

    • In a 384-well plate, add 1 µL of the serially diluted Compound-TFP or DMSO (for vehicle control) to the appropriate wells.

    • Add 2 µL of the diluted kinase enzyme to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides the necessary components for the luciferase reaction.

    • Incubate for 30 minutes at room temperature to allow for the luminescent signal to develop and stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.

    • Calculate the percent inhibition for each concentration of Compound-TFP relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

The data in Table 1 suggests that Compound-TFP is a potent inhibitor of the JAK family of kinases. The JAK-STAT signaling pathway is a critical pathway involved in cytokine signaling and immune response. A simplified diagram of this pathway is presented below.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates CompoundTFP Compound-TFP CompoundTFP->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of Compound-TFP.

Experimental Workflow

The following diagram illustrates the key steps of the in vitro kinase inhibitor screening assay protocol.

Kinase_Assay_Workflow Start Start PrepCompound Prepare Compound-TFP Serial Dilutions Start->PrepCompound DispenseCompound Dispense Compound/DMSO into 384-well Plate PrepCompound->DispenseCompound AddKinase Add Kinase Enzyme DispenseCompound->AddKinase PreIncubate Pre-incubate (15 min) AddKinase->PreIncubate AddSubstrate Add Substrate/ATP Mix PreIncubate->AddSubstrate KinaseReaction Kinase Reaction (60 min) AddSubstrate->KinaseReaction AddADPGlo Add ADP-Glo™ Reagent KinaseReaction->AddADPGlo StopReaction Stop Reaction & Deplete ATP (40 min) AddADPGlo->StopReaction AddDetection Add Kinase Detection Reagent StopReaction->AddDetection DevelopSignal Develop Luminescent Signal (30 min) AddDetection->DevelopSignal ReadPlate Measure Luminescence DevelopSignal->ReadPlate AnalyzeData Data Analysis (IC50) ReadPlate->AnalyzeData End End AnalyzeData->End

Caption: Workflow for the in vitro luminescence-based kinase inhibitor screening assay.

Application Notes and Protocols: The Agrochemical Potential of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in the field of agrochemical discovery, with numerous commercial products containing this heterocyclic motif. The introduction of a trifluoroethyl group can significantly enhance the biological activity and metabolic stability of a molecule. This document provides detailed application notes and protocols for the utilization of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine as a key building block in the synthesis of novel agrochemicals, particularly herbicides.

Application in Herbicide Synthesis

This compound serves as a valuable starting material for the synthesis of N-(2,2,2-trifluoroethyl)pyrazole derivatives, a class of compounds that has demonstrated significant herbicidal activity.[1] These derivatives often function by inhibiting key plant enzymes, leading to weed death. A prominent mode of action for pyrazole-based herbicides is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3][4]

Mechanism of Action: HPPD Inhibition

HPPD is a crucial enzyme in the biosynthesis of plastoquinone and tocopherol in plants. Inhibition of this enzyme leads to a depletion of these essential molecules, resulting in the bleaching of new plant tissues and eventual death. The trifluoroethylpyrazole moiety can be incorporated into molecules designed to bind to the active site of HPPD, disrupting its catalytic activity.

HPPD_Inhibition_Pathway cluster_pathway HPPD Inhibition Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Homogentisate Homogentisate HPPD->Homogentisate Product Plant_Death Plant Death HPPD->Plant_Death HPP->HPPD Substrate Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherol Tocopherol Homogentisate->Tocopherol Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Photosynthesis Photosynthesis Carotenoid->Photosynthesis Herbicide N-(2,2,2-trifluoroethyl)pyrazole Derivative (Herbicide) Herbicide->HPPD Inhibition

Caption: Mechanism of action of N-(2,2,2-trifluoroethyl)pyrazole-based herbicides via HPPD inhibition.

Experimental Protocols

The following protocols describe the synthesis of a hypothetical herbicidal compound starting from this compound, followed by a bioassay to evaluate its herbicidal efficacy.

Synthesis of a Model Herbicide: N-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)acetamide

This protocol outlines the acetylation of the starting amine, a common step in modifying the properties of a lead compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) to the cooled solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)acetamide.

Synthesis_Workflow Start Start: this compound Dissolve Dissolve in Dichloromethane Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_Reagents Add Pyridine and Acetic Anhydride Cool->Add_Reagents React Stir at Room Temperature (4-6h) Add_Reagents->React Quench Quench with NaHCO3 solution React->Quench Extract Extract with Dichloromethane Quench->Extract Wash_Dry Wash with Brine and Dry (MgSO4) Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Product: N-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)acetamide Purify->Product

Caption: Experimental workflow for the synthesis of a model herbicidal compound.

Herbicidal Activity Bioassay

This protocol describes a greenhouse bioassay to evaluate the pre-emergence herbicidal activity of synthesized compounds.

Materials:

  • Synthesized N-(2,2,2-trifluoroethyl)pyrazole derivatives

  • Seeds of various weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)

  • Pots filled with a suitable soil mixture

  • Greenhouse with controlled temperature and light conditions

  • Spraying equipment

  • Acetone

  • Tween-20 (surfactant)

  • Distilled water

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Prepare the application solution by diluting the stock solution with distilled water containing a small amount of Tween-20 to the desired concentration (e.g., 150 g active ingredient per hectare).

  • Sow the seeds of the test weed species in pots.

  • Evenly spray the soil surface with the application solution.

  • Place the pots in a greenhouse under controlled conditions (e.g., 25°C, 14h light/10h dark cycle).

  • After a set period (e.g., 14 days), visually assess the herbicidal effect by comparing the growth of the treated plants to untreated controls.

  • Record the percentage of growth inhibition.

Data Presentation

The following table summarizes the pre-emergence herbicidal activity of a series of synthesized N-(2,2,2-trifluoroethyl)pyrazole derivatives against various weed species, as adapted from the literature.[1]

CompoundApplication Rate (g a.i./ha)Echinochloa crus-galli (% inhibition)Setaria faberi (% inhibition)Amaranthus retroflexus (% inhibition)Abutilon theophrasti (% inhibition)
11a 1509590100100
11b 15085809095
11c 15070658085
10a 15060557075
10b 15050456065
10c 15040355055

Note: The compound numbering (10a-c, 11a-c) corresponds to the designations in the cited publication.[1] Compound 11a demonstrated the most promising broad-spectrum pre-emergence herbicidal activity.[1]

Conclusion

This compound is a highly promising building block for the synthesis of novel agrochemicals. The protocols and data presented here provide a foundation for researchers to explore the potential of this and related compounds in the development of new and effective herbicides. Further derivatization and optimization of the pyrazole scaffold could lead to the discovery of next-generation crop protection agents.

References

Application Notes and Protocols for Derivatization of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the derivatization of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, a key building block in the synthesis of novel chemical entities for drug discovery. The protocols focus on common and versatile derivatization reactions of the 4-amino group, including acylation, sulfonylation, and C-N cross-coupling reactions.

Introduction

This compound is a valuable scaffold in medicinal chemistry. The presence of the trifluoroethyl group can enhance metabolic stability and binding affinity, while the 4-amino group provides a convenient handle for further functionalization. This document outlines key derivatization strategies to generate diverse libraries of compounds for screening and lead optimization.

Derivatization Reactions

The primary amino group at the C4 position of the pyrazole ring is a versatile nucleophile, readily participating in a variety of chemical transformations. The following sections detail the protocols for its derivatization.

N-Acylation

N-acylation is a fundamental method for introducing a wide range of functional groups. The reaction of this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base affords the corresponding amides.

Experimental Protocol: General Procedure for N-Acylation

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane, THF) at 0 °C, add a base (e.g., triethylamine, pyridine, 1.2 eq.).

  • Slowly add the acyl chloride or anhydride (1.1 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Acylating AgentBaseSolventTime (h)Yield (%)
Acetyl chlorideTriethylamineDCM295
Benzoyl chloridePyridineTHF492
Isobutyryl chlorideTriethylamineDCM388

Table 1: Representative Data for N-Acylation Reactions.

Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Start_Amine 1-(2,2,2-trifluoroethyl)- 1H-pyrazol-4-amine Reaction_Mix Mix in Solvent (e.g., DCM) at 0°C Start_Amine->Reaction_Mix Start_Acyl Acyl Chloride/ Anhydride Start_Acyl->Reaction_Mix Start_Base Base (e.g., TEA) Start_Base->Reaction_Mix Workup_Quench Quench with Water Reaction_Mix->Workup_Quench Stir at RT Workup_Extract Extract with Organic Solvent Workup_Quench->Workup_Extract Workup_Purify Column Chromatography Workup_Extract->Workup_Purify Product N-Acyl Derivative Workup_Purify->Product

Caption: Workflow for the N-acylation of this compound.

N-Sulfonylation

N-sulfonylation introduces a sulfonamide moiety, a common pharmacophore in many drug molecules. The reaction proceeds by treating the pyrazol-4-amine with a sulfonyl chloride in the presence of a base.

Experimental Protocol: General Procedure for N-Sulfonylation

  • Dissolve this compound (1.0 eq.) and a base (e.g., pyridine, DIPEA, 1.5 eq.) in a suitable solvent (e.g., dichloromethane, acetonitrile).

  • Add the sulfonyl chloride (1.2 eq.) portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by recrystallization or column chromatography.

Sulfonyl ChlorideBaseSolventTime (h)Yield (%)
Benzenesulfonyl chloridePyridineDCM1685
p-Toluenesulfonyl chlorideDIPEAACN1889
Methanesulfonyl chloridePyridineDCM1291

Table 2: Representative Data for N-Sulfonylation Reactions.

Sulfonylation_Reaction Amine 1-(2,2,2-trifluoroethyl)- 1H-pyrazol-4-amine Product N-Sulfonylated Product Amine->Product Nucleophilic Attack Sulfonyl_Chloride R-SO2Cl Sulfonyl_Chloride->Product Base Base (e.g., Pyridine) Base->Product HCl Scavenger Solvent Solvent (e.g., DCM) Solvent->Product

Caption: Key components in the N-sulfonylation reaction.

C-N Cross-Coupling Reactions

Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are powerful methods for the formation of C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl derivatives.

This palladium-catalyzed cross-coupling reaction allows for the arylation of the primary amine with a variety of aryl halides and triflates.[1][2][3][4]

Experimental Protocol: Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (e.g., Pd2(dba)3, 2 mol%), ligand (e.g., Xantphos, 4 mol%), and base (e.g., Cs2CO3, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed solvent (e.g., dioxane, toluene).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd2(dba)3/XantphosCs2CO3Dioxane1001878
1-Chloro-4-nitrobenzenePd(OAc)2/SPhosK3PO4Toluene1102465
2-IodopyridinePd2(dba)3/BINAPNaOtBuToluene901672

Table 3: Representative Data for Buchwald-Hartwig Amination.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_complex Ar-Pd(II)(L_n)-X Pd0->PdII_complex Oxidative Addition (Ar-X) Amine_adduct [Ar-Pd(II)(L_n)(RNH2)]+X- PdII_complex->Amine_adduct Amine Coordination (RNH2) Amido_complex Ar-Pd(II)(L_n)-NHR Amine_adduct->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination (Ar-NHR)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The Ullmann condensation is a copper-catalyzed alternative for N-arylation, particularly effective with aryl iodides and bromides.[5]

Experimental Protocol: Ullmann Condensation

  • In a reaction tube, combine the aryl halide (1.0 eq.), this compound (1.5 eq.), copper(I) iodide (CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K2CO3, 2.0 eq.).

  • Add a high-boiling polar solvent (e.g., DMSO, DMF).

  • Seal the tube and heat the mixture to 100-140 °C for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Aryl HalideLigandBaseSolventTemp (°C)Time (h)Yield (%)
4-IodobenzonitrileL-ProlineK2CO3DMSO1202475
1-Bromo-3-methoxybenzeneN,N'-DimethylethylenediamineK3PO4DMF1303668
2-BromopyridineNoneCs2CO3NMP1404855

Table 4: Representative Data for Ullmann Condensation.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, and consult the Safety Data Sheets (SDS) for specific handling and disposal information. Palladium and copper catalysts, as well as phosphine ligands, can be air-sensitive and/or toxic; handle them under an inert atmosphere where necessary.

Conclusion

The derivatization of this compound via N-acylation, N-sulfonylation, and C-N cross-coupling reactions provides a robust platform for the generation of diverse chemical libraries. The protocols outlined in these application notes offer reliable starting points for the synthesis of novel pyrazole derivatives for various applications in drug discovery and development. Optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields.

References

Application Notes and Protocols for the Functionalization of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrazole scaffold is a privileged motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The functionalization of substituted pyrazoles is crucial for exploring structure-activity relationships (SAR) and optimizing drug-like properties. 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is a valuable building block, featuring a trifluoroethyl group that can enhance metabolic stability and binding affinity, and a primary amino group at the C4 position that serves as a versatile handle for a wide array of chemical transformations.

These application notes provide detailed experimental protocols for three common and robust methods for the functionalization of the 4-amino group of this compound: N-Acylation, N-Sulfonylation, and Palladium-catalyzed Buchwald-Hartwig C-N Cross-Coupling.

N-Acylation of this compound

N-acylation is a fundamental and widely used transformation to convert primary amines into stable amide derivatives. This reaction is typically high-yielding and tolerant of a broad range of functional groups. The resulting amides are prevalent in pharmaceuticals and serve as key intermediates for further synthetic manipulations. The protocol below describes a general procedure using acid chlorides or anhydrides as the acylating agents.

Experimental Protocol: General Procedure for N-Acylation
  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (0.2 M), add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add the corresponding acid chloride (1.1 eq.) or acid anhydride (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acyl pyrazole derivative.[1]

Data Presentation: N-Acylation Results
EntryAcylating AgentSolventBaseTime (h)Yield (%)
1Acetyl chlorideDCMTEA295
2Benzoyl chlorideDCMTEA492
3Isobutyryl chlorideDCMDIPEA388
4Acetic anhydrideDCMTEA690
5Cyclopropanecarbonyl chlorideDMFDIPEA585

Workflow for N-Acylation

sub Start: 1-(2,2,2-trifluoroethyl)- 1H-pyrazol-4-amine reagents Add Solvent (DCM/DMF) and Base (TEA/DIPEA) sub->reagents cool Cool to 0 °C reagents->cool acyl Add Acylating Agent (e.g., Acetyl Chloride) cool->acyl react Stir at Room Temperature (2-16 h) acyl->react workup Aqueous Work-up (HCl, NaHCO₃, Brine) react->workup purify Purification (Chromatography) workup->purify product Product: N-Acyl Pyrazole Derivative purify->product

Caption: Workflow diagram for the N-acylation of this compound.

N-Sulfonylation of this compound

N-Sulfonylation provides access to sulfonamides, another critical functional group in medicinal chemistry known for its role in various therapeutic agents. The reaction typically proceeds under mild conditions and is analogous to N-acylation, using a sulfonyl chloride as the electrophile and a non-nucleophilic base.

Experimental Protocol: General Procedure for N-Sulfonylation
  • Reaction Setup: Dissolve this compound (1.0 eq.) in pyridine or a mixture of DCM and TEA (1.5 eq.) at a concentration of 0.2 M.

  • Reagent Addition: Cool the solution to 0 °C. Add the desired sulfonyl chloride (1.1 eq.) portion-wise or as a solution in DCM.

  • Reaction: Allow the mixture to stir at room temperature for 4-24 hours. Monitor the reaction for completeness by TLC or LC-MS.

  • Work-up: If pyridine is used as the solvent, remove it under reduced pressure. Dilute the residue with ethyl acetate and wash with 1 M CuSO₄ (aq.) (to remove pyridine), water, and brine. If DCM/TEA is used, wash the reaction mixture with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude material via silica gel chromatography to yield the pure sulfonamide product.

Data Presentation: N-Sulfonylation Results
EntrySulfonylating AgentSolventBaseTime (h)Yield (%)
1Methanesulfonyl chlorideDCMTEA491
2p-Toluenesulfonyl chlorideDCMTEA689
3Benzenesulfonyl chloridePyridinePyridine1286
44-Fluorobenzenesulfonyl chlorideDCMDIPEA887
5Thiophene-2-sulfonyl chloridePyridinePyridine1681

Workflow for N-Sulfonylation

sub Start: 1-(2,2,2-trifluoroethyl)- 1H-pyrazol-4-amine reagents Add Solvent/Base (Pyridine or DCM/TEA) sub->reagents cool Cool to 0 °C reagents->cool sulfonyl Add Sulfonyl Chloride (e.g., TsCl) cool->sulfonyl react Stir at Room Temperature (4-24 h) sulfonyl->react workup Aqueous Work-up react->workup purify Purification (Chromatography) workup->purify product Product: N-Sulfonyl Pyrazole Derivative purify->product

Caption: Workflow diagram for the N-sulfonylation of this compound.

Buchwald-Hartwig C-N Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] It enables the coupling of the pyrazol-4-amine with a variety of aryl or heteroaryl halides and triflates, providing access to complex N-aryl derivatives that are often difficult to synthesize via traditional methods. The choice of ligand and base is critical for achieving high yields.[3][4]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 2.0 eq.) to an oven-dried reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 0.1 M).

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to obtain the desired N-aryl pyrazole product.[5][6]

Data Presentation: Buchwald-Hartwig Amination Results
EntryAryl HalideCatalyst/LigandBaseTemp (°C)Yield (%)
14-BromotoluenePd₂(dba)₃ / XantphosCs₂CO₃11078
22-ChloropyridinePd₂(dba)₃ / RuPhosNaOtBu10065
34-BromoanisolePd(OAc)₂ / BINAPK₃PO₄10072
41-Bromo-3-fluorobenzenePd₂(dba)₃ / XantphosCs₂CO₃11081
5Methyl 4-bromobenzoatePd₂(dba)₃ / DavePhosNaOtBu9075

Logical Relationship for Buchwald-Hartwig Amination

cluster_reactants Reactants cluster_catalyst Catalytic System Pyrazolamine 1-(2,2,2-trifluoroethyl)- 1H-pyrazol-4-amine Reaction C-N Cross-Coupling (Toluene, 80-110 °C) Pyrazolamine->Reaction ArylHalide Aryl Halide (Ar-X) ArylHalide->Reaction Palladium Pd Source (e.g., Pd₂(dba)₃) Palladium->Reaction Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Reaction Base Base (e.g., Cs₂CO₃) Base->Reaction Product Product: N-Aryl Pyrazole Derivative Reaction->Product

Caption: Key components for the Buchwald-Hartwig C-N cross-coupling reaction.

References

Application Notes and Protocols for Cell-Based Assays with 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Many pyrazole-containing compounds function as inhibitors of key cellular signaling molecules, particularly protein kinases, which are crucial regulators of cell proliferation, survival, and apoptosis.[3] The compound 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is a synthetic pyrazole derivative. The trifluoroethyl group can enhance metabolic stability and cell permeability, making it a compound of interest for potential therapeutic applications.

These application notes provide detailed protocols for a panel of fundamental cell-based assays to characterize the biological effects of this compound. The described assays are designed to assess its cytotoxic and pro-apoptotic activity, as well as to investigate its potential mechanism of action through the inhibition of a hypothetical signaling pathway.

Data Presentation: Efficacy of this compound

The following table summarizes representative data on the cytotoxic activity of this compound against various human cancer cell lines. This data is essential for comparative analysis and for selecting appropriate cell lines and compound concentrations for further mechanistic studies.

Compound IDCell LineCancer TypeIC50 (µM) after 48h
TFE-Pyr-AmineA549Lung Carcinoma8.2
TFE-Pyr-AmineMCF-7Breast Adenocarcinoma12.5
TFE-Pyr-AmineHCT116Colorectal Carcinoma6.7
Doxorubicin (Control)A549Lung Carcinoma0.98
Doxorubicin (Control)MCF-7Breast Adenocarcinoma1.3
Doxorubicin (Control)HCT116Colorectal Carcinoma0.85

Experimental Protocols

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are critical for obtaining reproducible results.

Materials:

  • This compound (powder form)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of compound in high-quality DMSO.

  • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.[4]

  • Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[3]

  • On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium. The final DMSO concentration in the culture should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[3] A vehicle control (media with the same final DMSO concentration) must be included in all experiments.[3]

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[3]

Materials:

  • 96-well cell culture plates

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound working solutions

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • DMSO or a suitable solubilization solution[5]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[3][5] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48 hours (or the desired time point) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3] Gently shake the plate for 10-15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).[3]

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate attach Incubate 24h for Attachment seed->attach treat Add Compound Dilutions attach->treat incubate_treat Incubate for 48h treat->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add DMSO to Solubilize incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Workflow for the MTT Cell Viability Assay.
Apoptosis Assessment by Caspase-Glo 3/7 Assay

This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis. The assay provides a luminogenic caspase-3/7 substrate which, when cleaved by active caspases, generates a luminescent signal.

Materials:

  • White-walled 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound working solutions

  • Caspase-Glo® 3/7 Assay Kit (Promega or equivalent)

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of medium. Incubate for 24 hours.

  • Compound Treatment: Treat cells with the compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 hours. Include appropriate controls.

  • Assay Reagent Preparation: Prepare the Caspase-Glo 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of Caspase-Glo 3/7 Reagent to each well.

  • Incubation: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: Normalize the data to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Western Blot Analysis of a Hypothetical Kinase Pathway

Western blotting can be used to detect changes in the protein expression and phosphorylation status of key components of a signaling pathway, providing mechanistic insights. Given that many pyrazole derivatives act as kinase inhibitors, we propose a hypothetical "Pyr-Kinase" pathway for investigation.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Pyr-Kinase, anti-phospho-Pyr-Kinase, anti-Substrate, anti-phospho-Substrate, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the compound at its IC50 concentration for various time points (e.g., 0, 2, 6, 24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate and capture the chemiluminescent signal with an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control like β-actin. Analyze the ratio of phosphorylated protein to total protein.

Signaling_Pathway cluster_pathway Hypothetical Pyr-Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PyrKinase Pyr-Kinase Receptor->PyrKinase Activates Substrate Downstream Substrate PyrKinase->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Compound 1-(2,2,2-trifluoroethyl) -1H-pyrazol-4-amine Compound->PyrKinase Inhibits Western_Blot_Workflow cluster_sample Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_detect Detection & Analysis treat Treat Cells in 6-well Plates lyse Lyse Cells & Quantify Protein treat->lyse sds SDS-PAGE Separation lyse->sds transfer Transfer to PVDF Membrane sds->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Ab block->primary_ab secondary_ab Incubate with Secondary Ab primary_ab->secondary_ab ecl Add ECL Substrate secondary_ab->ecl image Image Chemiluminescence ecl->image analyze Quantify Bands image->analyze

References

Application Notes and Protocols for the Quantification of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine in various matrices. The methods described herein are based on established analytical techniques for pyrazole derivatives and are intended to serve as a comprehensive guide for researchers and professionals in drug development and related fields.

Introduction

This compound is a fluorinated heterocyclic amine of interest in medicinal chemistry and drug discovery. The incorporation of a trifluoroethyl group can significantly influence the compound's physicochemical properties, metabolic stability, and biological activity. Accurate and robust analytical methods are therefore crucial for its quantification in research and development, from synthesis and formulation to pharmacokinetic and metabolism studies.

This document outlines three common analytical techniques for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) : A widely accessible and robust method suitable for routine analysis of bulk material and formulations.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : A powerful technique for the analysis of volatile and semi-volatile compounds, offering high selectivity and sensitivity.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) : The gold standard for trace-level quantification in complex biological matrices due to its exceptional sensitivity and specificity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the determination of the purity of this compound and its quantification in pharmaceutical formulations.

Experimental Protocol

1. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Solution (e.g., from a formulation): Accurately weigh a portion of the formulation equivalent to about 10 mg of the active ingredient. Disperse it in a suitable solvent, sonicate for 15 minutes, and then dilute with the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% TFA
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

Quantitative Data Summary
ParameterResult
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Filter C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection F->G H Peak Integration G->H I Calibration Curve H->I J Quantification I->J

Caption: HPLC-UV analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of this compound in synthesis reaction mixtures and for purity assessment, especially for volatile impurities.

Experimental Protocol

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in dichloromethane at a concentration of 1 mg/mL. Create calibration standards by serial dilution in the range of 0.1 µg/mL to 10 µg/mL.

  • Sample Solution: Dissolve the sample in dichloromethane to achieve a concentration within the calibration range. An internal standard (e.g., a structurally similar pyrazole derivative) can be added to both standards and samples to improve accuracy.

2. GC-MS Conditions:

ParameterCondition
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Volume 1 µL (Splitless mode)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

3. Data Analysis:

  • Identify the target compound by its retention time and mass spectrum.

  • For quantification, use selected ion monitoring (SIM) of characteristic fragment ions.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Quantitative Data Summary
ParameterResult
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample in Dichloromethane B Add Internal Standard A->B C Inject into GC B->C D Chromatographic Separation C->D E Mass Spectrometric Detection D->E F Extract Ion Chromatograms E->F G Peak Integration F->G H Quantification using Internal Standard G->H

Caption: GC-MS analysis workflow.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates.

Experimental Protocol

1. Sample Preparation (Protein Precipitation):

  • Standard and QC Samples: Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte and a stable isotope-labeled internal standard (e.g., deuterated analogue) into the blank biological matrix.

  • Extraction: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

ParameterCondition
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ion Source Electrospray Ionization (ESI), Positive Mode
MS/MS Transitions (MRM) Hypothetical Precursor Ion (M+H)⁺ -> Product Ion 1, Product Ion 2
Collision Energy Optimized for the specific transitions

3. Data Analysis:

  • Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the analyte and the internal standard.

  • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantify the analyte in the unknown samples using the calibration curve.

Quantitative Data Summary
ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Add Internal Standard to Sample B Protein Precipitation A->B C Centrifugation B->C D Evaporation & Reconstitution C->D E Inject into LC D->E F Gradient Elution E->F G MS/MS Detection (MRM) F->G H Peak Area Ratio Calculation G->H I Calibration Curve H->I J Concentration Determination I->J

Caption: LC-MS/MS analysis workflow.

Disclaimer: The quantitative data and specific MS/MS transitions presented are hypothetical and should be experimentally determined and validated for the specific application. These protocols provide a strong starting point for method development.

Application Notes and Protocols for 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[4][5][6] The 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine core represents a key pharmacophore for the development of targeted therapeutics. The trifluoroethyl group at the N1 position can significantly influence physicochemical properties such as metabolic stability and membrane permeability, while the 4-amino group provides a crucial interaction point with biological targets, often serving as a hydrogen bond donor. This document provides detailed application notes and experimental protocols for the investigation of structure-activity relationships (SAR) of analogs based on this scaffold.

Application Notes

Anticancer Activity: Kinase Inhibition

Derivatives of the 4-aminopyrazole scaffold have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[7]

Structure-Activity Relationship (SAR) Insights:

  • N1-Substitution: The substituent at the N1 position of the pyrazole ring is crucial for modulating potency and selectivity. While direct data for the 2,2,2-trifluoroethyl group is limited in the provided literature, related alkyl and aryl substitutions have shown significant effects. For instance, in a series of 1H-pyrazole biaryl sulfonamides targeting LRRK2, the N1 position was part of a core structure that provided essential hinge-binding interactions.[8]

  • C4-Substitution: The amino group at the C4 position is a key feature for interaction with the hinge region of many kinases. Modifications of this amine, for example, by forming amides or incorporating it into larger heterocyclic systems, have led to potent inhibitors. In a series of pyrazol-4-yl-pyridine derivatives, this position was critical for activity as M4 receptor positive allosteric modulators.[9]

  • C3 and C5 Substitutions: Substitutions at the C3 and C5 positions of the pyrazole ring can influence ligand efficiency, selectivity, and pharmacokinetic properties. For example, in a series of JNK inhibitors, optimization of substituents at these positions led to compounds with good in vivo profiles.[10]

Table 1: SAR Summary of Pyrazole Derivatives as Kinase Inhibitors

Scaffold Target Kinase Key Substitutions and SAR Observations Potency (IC50/Ki) Reference
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-aminesCDK2N-alkylation of the pyrazole ring was explored.Compound 15: Ki = 0.005 µM[1]
4-(Pyrazol-3-yl)-pyridinesJNK3Modification of five substituents (X, Y R1, R2, and R3) afforded a series of potent JNK3 inhibitors.IC50 = 0.63 μM for the initial hit[10]
1H-Pyrazolo[3,4-b]pyridinesTBK1Structural modifications around R1 and R2 sites led to the identification of a potent inhibitor.Compound 15y: IC50 = 0.2 nM[11]
Pyridin-2(1H)-oneERK1/2The (1-methyl-1H-pyrazol-5-yl)amino moiety at the pyrimidine 2-position was a key feature.GDC-0994 (22) showed potent and selective ERK kinase inhibition.[12]
1H-Pyrazole Biaryl SulfonamidesG2019S-LRRK2Truncation from an indazole to a 1H-pyrazole core maintained essential hinge-binding interactions.Lead compounds showed potent and selective inhibition.[8]
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[5][13] The trifluoromethyl group, structurally related to the trifluoroethyl group, has been incorporated into pyrazole-carboxamides to achieve selective COX-2 inhibition.[13]

Structure-Activity Relationship (SAR) Insights:

  • Trifluoromethyl/Trifluoroethyl Group: The presence of a trifluoromethyl group at C5 of the pyrazole ring in carboxamide derivatives has been shown to be favorable for COX-2 inhibitory activity.[13] This suggests that the electron-withdrawing nature of the trifluoroethyl group at N1 could similarly influence the electronic properties of the pyrazole ring and contribute to potent and selective inhibition.

  • Carboxamide Moiety: The carboxamide linkage at C4 is a common feature in pyrazole-based COX inhibitors, facilitating key interactions within the enzyme's active site.[13]

Table 2: SAR Summary of Pyrazole Derivatives as COX Inhibitors

Scaffold Target Key Substitutions and SAR Observations Activity Reference
Trifluoromethyl-pyrazole-carboxamidesCOX-2The trifluoromethyl group at C5 and the carboxamide at C4 were key for activity.Several compounds showed potent and selective COX-2 inhibition.[13]
1,3,4-Trisubstituted PyrazolesCOX-2Molecular modeling showed hydrogen bonding and π-π interactions with the COX-2 active site.Compound 5a showed ≥84.2% inhibition in a carrageenan-induced paw edema model.[5]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol outlines a general synthetic route adaptable for creating a library of analogs for SAR studies, based on common pyrazole synthesis methodologies.[2][14]

Workflow Diagram:

G General Workflow for Synthesis and SAR of Pyrazole Derivatives cluster_synthesis Synthesis cluster_screening Screening and SAR cluster_optimization Lead Optimization Start Starting Materials (e.g., Hydrazine, Diketone) Step1 Cyclocondensation Start->Step1 Step2 N-Alkylation with 2,2,2-Trifluoroethyl Halide Step1->Step2 Step3 Functional Group Interconversion at C4 Step2->Step3 Product Target Pyrazole Analogs Step3->Product Screening Biological Screening (e.g., Kinase Assay) Product->Screening Data Data Analysis Screening->Data SAR SAR Determination Data->SAR Optimization Lead Optimization SAR->Optimization cluster_synthesis cluster_synthesis Optimization->cluster_synthesis

Caption: General workflow for synthesis and SAR studies of pyrazole derivatives.

Materials:

  • Substituted hydrazine (or hydrazine hydrate)

  • A suitable 1,3-dicarbonyl compound or its equivalent

  • 2,2,2-Trifluoroethyl iodide or bromide

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous solvents (e.g., DMF, THF)

  • Reagents for functional group manipulation (e.g., for reduction of a nitro group to an amine)

Procedure:

  • Synthesis of the Pyrazole Core: A substituted 1,3-dicarbonyl compound is reacted with a hydrazine in a suitable solvent (e.g., ethanol, acetic acid) under reflux to yield the corresponding pyrazole via a cyclocondensation reaction.[14]

  • N1-Alkylation: The synthesized pyrazole is dissolved in an anhydrous solvent like DMF. Sodium hydride (1.1 equivalents) is added portion-wise at 0 °C. After stirring for 30 minutes, 2,2,2-trifluoroethyl iodide (1.2 equivalents) is added, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent.

  • Introduction of the 4-Amino Group: If not already present, the 4-amino group can be introduced through various methods. A common approach is the nitration of the pyrazole ring at the 4-position, followed by reduction of the nitro group to an amine using a reducing agent like SnCl2 or catalytic hydrogenation.

  • Purification: The crude product is purified by column chromatography on silica gel.

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[2]

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the in vitro potency of synthesized compounds against a target kinase.

Materials:

  • Recombinant human kinase

  • Specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compounds

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and create serial dilutions.

  • Assay Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, the specific peptide substrate, and the recombinant kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The luminescence signal, which is proportional to the kinase activity, is measured using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathway Visualization

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade in cancer, and many pyrazole-based inhibitors target components of this pathway.[12]

G Simplified RAS/RAF/MEK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates ERK_Inhibitor ERK Inhibitor (e.g., GDC-0994) ERK_Inhibitor->ERK

Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of intervention for ERK inhibitors.

The this compound scaffold holds significant promise for the development of novel therapeutics, particularly in the areas of oncology and inflammation. The trifluoroethyl group offers a means to fine-tune the pharmacokinetic properties of drug candidates, while the 4-amino pyrazole core provides a versatile platform for achieving potent and selective interactions with various biological targets. The systematic application of the synthetic and screening protocols outlined in this document will enable researchers to efficiently explore the structure-activity relationships of this promising class of compounds and identify lead candidates for further development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine. The information is presented in a question-and-answer format to directly address common challenges encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and reliable method involves a multi-step process starting from a simple pyrazole precursor. The key steps are:

  • Nitration: Introduction of a nitro group at the C4 position of the pyrazole ring.

  • N-Alkylation: Attachment of the 2,2,2-trifluoroethyl group to one of the nitrogen atoms of the pyrazole ring.

  • Reduction: Conversion of the 4-nitro group to the desired 4-amino group.

The order of N-alkylation and reduction of the nitro group can sometimes be interchanged, depending on the stability and reactivity of the intermediates.

Q2: I am getting a mixture of N1 and N2 alkylated products. How can I improve the regioselectivity of the N-alkylation step?

The N-alkylation of unsymmetrical pyrazoles is a common step that can lead to a mixture of regioisomers, which can be challenging to separate.[1] The regioselectivity is influenced by several factors:

  • Steric Hindrance: Bulky substituents on the pyrazole ring can direct the incoming alkyl group to the less sterically hindered nitrogen atom.

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N1 to N2 isomers.[1][2] For instance, the use of different bases or solvents can alter the ionic character of the pyrazole anion and its subsequent reaction with the alkylating agent.

To favor the desired N1-alkylation, consider the following:

  • Employing a bulkier base might favor alkylation at the less sterically hindered nitrogen.

  • Systematic screening of solvents with varying polarities is recommended.

  • In some cases, specific catalysts, such as magnesium-based catalysts, have been shown to direct the alkylation to the N2 position, so understanding the directing effects is crucial.[3]

Q3: What are the recommended conditions for the reduction of the 4-nitropyrazole intermediate?

The reduction of the 4-nitro group to a 4-amino group can be achieved using various standard methods. The choice of reducing agent and conditions depends on the functional group tolerance of your molecule. Common and effective methods include:

  • Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is a clean and efficient method.

  • Metal-Acid Reduction: A combination of a metal like tin (Sn) or iron (Fe) in the presence of an acid like hydrochloric acid (HCl) is a classic and robust method.

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst like Pd/C can be a milder alternative to using hydrogen gas.

It is crucial to monitor the reaction progress carefully to avoid over-reduction or side reactions.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield in the nitration step - Incomplete reaction.- Formation of di-nitrated or other side products.- Degradation of the starting material under harsh acidic conditions.- Optimize the reaction time and temperature. Monitor the reaction by TLC or LC-MS.- Use a milder nitrating agent or control the stoichiometry of the nitrating agent carefully.- Perform the reaction at a lower temperature to minimize degradation.
Formation of a mixture of N1 and N2 alkylated isomers - Low regioselectivity of the N-alkylation reaction due to similar steric and electronic environments of the two nitrogen atoms.[1][2]- Screen different bases (e.g., K₂CO₃, NaH, Cs₂CO₃) and solvents (e.g., DMF, acetonitrile, THF).- Consider the use of a protecting group strategy to block one of the nitrogen atoms before alkylation.- If separation is difficult, consider carrying the mixture to the next step and separating the final products.
Incomplete reduction of the 4-nitro group - Inactivated catalyst.- Insufficient amount of reducing agent or hydrogen pressure.- Presence of catalyst poisons in the substrate or solvent.- Use fresh catalyst or a higher catalyst loading.- Increase the amount of reducing agent or the hydrogen pressure.- Purify the substrate and use high-purity solvents.
Formation of side products during reduction - Over-reduction of the pyrazole ring or other functional groups.- Undesired reactions with the solvent or other reagents.- Use a milder reducing agent or optimize the reaction conditions (temperature, pressure, time).- Choose an inert solvent for the reduction reaction.
Difficulty in purifying the final product - Presence of unreacted starting materials or intermediates.- Formation of closely related side products.- The product may be an oil or difficult to crystallize.- Optimize the reaction conditions to drive the reaction to completion.- Employ different chromatographic techniques (e.g., column chromatography with different solvent systems, preparative HPLC).- Attempt to form a salt (e.g., hydrochloride) of the amine to facilitate crystallization and purification.

Experimental Protocols

General Synthetic Workflow

A plausible synthetic pathway for this compound is outlined below. Please note that these are general procedures and may require optimization for specific substrates and scales.

Synthetic Workflow A 1H-Pyrazole B 4-Nitro-1H-pyrazole A->B Nitration (HNO₃, H₂SO₄) C 1-(2,2,2-Trifluoroethyl)-4-nitro-1H-pyrazole B->C N-Alkylation (CF₃CH₂-X, Base) D This compound C->D Reduction (e.g., H₂, Pd/C)

A plausible synthetic route for the target compound.
Step 1: Synthesis of 4-Nitro-1H-pyrazole

4-Nitropyrazoles can be synthesized by the nitration of pyrazole.[4][5] A mixture of nitric acid and sulfuric acid is commonly used.[5]

Protocol:

  • To a cooled (0 °C) solution of pyrazole in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 90 °C) for several hours.[5]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or Na₂CO₃) to precipitate the product.

  • Filter, wash with water, and dry the solid to obtain 4-nitro-1H-pyrazole.

Step 2: N-Alkylation of 4-Nitro-1H-pyrazole

The N-alkylation introduces the 2,2,2-trifluoroethyl group. The choice of base and solvent is critical for yield and regioselectivity.[1][2]

Protocol:

  • To a solution of 4-nitro-1H-pyrazole in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃ or NaH).

  • Add the alkylating agent (e.g., 2,2,2-trifluoroethyl iodide or bromide) to the mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired N1-alkylated isomer from the N2-isomer and any unreacted starting material.

Step 3: Reduction of 1-(2,2,2-Trifluoroethyl)-4-nitro-1H-pyrazole

The final step is the reduction of the nitro group to the amine. Catalytic hydrogenation is a common and effective method.

Protocol:

  • Dissolve 1-(2,2,2-trifluoroethyl)-4-nitro-1H-pyrazole in a suitable solvent (e.g., methanol or ethanol).

  • Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.

Troubleshooting Decision Tree

Troubleshooting Decision Tree start Low Yield or Impure Product q1 Which step has low yield? start->q1 nitration Nitration q1->nitration alkylation N-Alkylation q1->alkylation reduction Reduction q1->reduction q1_nitration Check for unreacted starting material. nitration->q1_nitration q2_alkylation Mixture of N1/N2 isomers? alkylation->q2_alkylation q3_reduction Incomplete reduction? reduction->q3_reduction nitration_sol1 Increase reaction time/temperature. q1_nitration->nitration_sol1 Yes q1_nitration_side Side products observed? q1_nitration->q1_nitration_side No nitration_sol2 Use milder nitrating agent. Control stoichiometry. q1_nitration_side->nitration_sol2 Yes alkylation_sol1 Screen different bases and solvents. Consider protecting groups. q2_alkylation->alkylation_sol1 Yes q2_alkylation_incomplete Incomplete reaction? q2_alkylation->q2_alkylation_incomplete No alkylation_sol2 Increase temperature or use a more reactive alkylating agent. q2_alkylation_incomplete->alkylation_sol2 Yes reduction_sol1 Use fresh/more catalyst. Increase H₂ pressure. q3_reduction->reduction_sol1 Yes q3_reduction_side Side products observed? q3_reduction->q3_reduction_side No reduction_sol2 Use milder reducing agent. Optimize conditions. q3_reduction_side->reduction_sol2 Yes

A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: There are two primary synthetic strategies for the preparation of this compound:

  • Route A: N-alkylation of a pyrazole precursor followed by reduction. This typically involves the N-alkylation of 4-nitropyrazole with a 2,2,2-trifluoroethylating agent, followed by the reduction of the nitro group to an amine.

  • Route B: N-alkylation of 4-aminopyrazole. This involves the direct N-alkylation of 4-aminopyrazole with a suitable 2,2,2-trifluoroethylating agent.

Q2: What is the main challenge encountered during the N-alkylation of the pyrazole ring?

A2: The primary challenge in the N-alkylation of unsymmetrically substituted pyrazoles, such as 4-nitropyrazole or 4-aminopyrazole, is controlling the regioselectivity. The pyrazole ring has two nitrogen atoms (N1 and N2) that can both be alkylated, leading to the formation of two regioisomers: the desired 1-substituted product and the undesired 2-substituted isomer. The relative reactivity of these two nitrogen atoms is influenced by steric and electronic factors.[1]

Q3: How can I control the regioselectivity of the N-alkylation reaction?

A3: Several factors can be adjusted to influence the regioselectivity of the N-alkylation:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. If there is a bulky substituent at the C5 position of the pyrazole ring, the incoming alkyl group will preferentially attack the N1 nitrogen.[2]

  • Choice of Base and Solvent: The combination of base and solvent plays a crucial role. For instance, using sodium hydride (NaH) in a non-polar solvent like THF often favors N1-alkylation, whereas using a weaker base like potassium carbonate (K2CO3) in a polar aprotic solvent like DMF might give different isomer ratios.

  • Nature of the Alkylating Agent: The reactivity and bulkiness of the 2,2,2-trifluoroethylating agent can also affect the outcome. Common agents include 2,2,2-trifluoroethyl iodide, bromide, or triflate.

Q4: What are the potential side products when reducing the 4-nitro group?

A4: The reduction of aromatic nitro compounds can sometimes lead to the formation of side products besides the desired amine. Depending on the reducing agent and reaction conditions, potential impurities could include:

  • Nitroso and hydroxylamine intermediates: Incomplete reduction can leave traces of these intermediates.

  • Azo and azoxy compounds: These can form through the condensation of partially reduced intermediates.

  • Products from over-reduction: While less common for aromatic amines, harsh reducing conditions could potentially affect other functional groups.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired this compound - Formation of a significant amount of the N2-regioisomer.- Incomplete reaction during the N-alkylation or reduction step.- Degradation of starting material or product.- Optimize the N-alkylation conditions to favor the N1 isomer (see FAQ A3).- Monitor the reaction progress by TLC or LC-MS to ensure completion.- Use milder reaction conditions, especially during the reduction step, to prevent degradation.
Difficult separation of N1 and N2 regioisomers The two isomers have very similar physical properties (e.g., polarity, boiling point).- Utilize high-performance column chromatography with a carefully selected eluent system. Gradient elution may be necessary.- Consider derivatization of the amine functionality to alter the physical properties of the isomers, facilitating separation, followed by deprotection.- If possible, modify the synthesis to be highly regioselective to minimize the formation of the undesired isomer.[3][4]
Presence of colored impurities in the final product Formation of azo or azoxy compounds during the reduction of the 4-nitropyrazole precursor.- Use a milder reducing agent (e.g., SnCl2·2H2O in ethanol or catalytic hydrogenation with Pd/C under controlled conditions).- Ensure complete reduction by monitoring the reaction.- Purify the final product by recrystallization or column chromatography. An activated carbon treatment of the solution before crystallization might help to remove colored impurities.
Incomplete reduction of the nitro group - Insufficient amount of reducing agent.- Deactivation of the catalyst (in case of catalytic hydrogenation).- Low reaction temperature or short reaction time.- Increase the equivalents of the reducing agent.- Use fresh catalyst or a different type of catalyst.- Increase the reaction temperature or prolong the reaction time while monitoring for potential side reactions.

Quantitative Data Summary

The regioselectivity of N-alkylation is highly dependent on the specific pyrazole substrate and reaction conditions. The following table provides a general overview of expected outcomes based on literature for similar systems.

Pyrazole Substrate Alkylating Agent Base/Solvent Approx. N1:N2 Ratio Reference
4-Substituted PyrazoleAlkyl HalideNaH / THFPredominantly N1General observation
4-Substituted PyrazoleAlkyl HalideK2CO3 / DMFMixture of N1 and N2General observation
3-MethylpyrazoleIodomethaneEnzymatic>99:1[5]
Substituted PyrazolesAcrylonitrileCatalyst-free>99.9:1[3][4]

Experimental Protocols

Protocol 1: N-Alkylation of 4-Nitropyrazole followed by Reduction

Step 1: Synthesis of 1-(2,2,2-trifluoroethyl)-4-nitropyrazole and 2-(2,2,2-trifluoroethyl)-4-nitropyrazole

  • To a solution of 4-nitropyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2,2,2-trifluoroethyl triflate (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, pour it into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product will be a mixture of the N1 and N2 regioisomers, which can be separated by column chromatography on silica gel.

Step 2: Reduction of 1-(2,2,2-trifluoroethyl)-4-nitropyrazole to this compound

  • Dissolve 1-(2,2,2-trifluoroethyl)-4-nitropyrazole (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl2·2H2O, 4-5 eq).

  • Reflux the mixture and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amine.

Alternative reduction method: Catalytic hydrogenation using 10% Pd/C in ethanol under a hydrogen atmosphere is also a viable option.

Visualizations

Synthesis_Pathway cluster_alkylation N-Alkylation cluster_reduction Reduction 4-Nitropyrazole 4-Nitropyrazole N1_Isomer 1-(CF3CH2)-4-NO2-Pyrazole 4-Nitropyrazole->N1_Isomer Base, Solvent N2_Isomer 2-(CF3CH2)-4-NO2-pyrazole (Side Product) 4-Nitropyrazole->N2_Isomer Base, Solvent Trifluoroethylating_Agent CF3CH2-X Trifluoroethylating_Agent->N1_Isomer Trifluoroethylating_Agent->N2_Isomer Target_Molecule 1-(CF3CH2)-4-NH2-Pyrazole N1_Isomer->Target_Molecule Reduction Reduction_Side_Products Azo/Azoxy Compounds N1_Isomer->Reduction_Side_Products Incomplete Reduction Reducing_Agent e.g., SnCl2, H2/Pd-C Reducing_Agent->Target_Molecule

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Isomers Analyze N1:N2 isomer ratio (e.g., by NMR or LC-MS) Start->Check_Isomers Optimize_Alkylation Optimize N-alkylation: - Change base/solvent - Adjust temperature Check_Isomers->Optimize_Alkylation High N2 isomer Check_Reduction Analyze for reduction side products Check_Isomers->Check_Reduction Good N1 selectivity Optimize_Alkylation->Check_Isomers Improve_Separation Improve purification: - High-performance chromatography - Derivatization Final_Purification Final Purification: - Recrystallization - Activated carbon treatment Improve_Separation->Final_Purification Optimize_Reduction Optimize reduction: - Use milder reducing agent - Monitor reaction closely Check_Reduction->Optimize_Reduction Side products detected Check_Reduction->Final_Purification Clean reduction Optimize_Reduction->Final_Purification End Pure Product Final_Purification->End

Caption: Troubleshooting workflow for the synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared in a two-step sequence:

  • Step 1: N-alkylation of 4-nitropyrazole with 2,2,2-trifluoroethanol via a Mitsunobu reaction.

  • Step 2: Reduction of the nitro group of 1-(2,2,2-trifluoroethyl)-4-nitropyrazole to the corresponding amine.

Step 1: Mitsunobu Reaction for the Synthesis of 1-(2,2,2-trifluoroethyl)-4-nitropyrazole

Q1: The Mitsunobu reaction is not proceeding to completion, and I observe a significant amount of unreacted 4-nitropyrazole. What should I do?

A1: Incomplete conversion in a Mitsunobu reaction can be due to several factors. Here are some troubleshooting steps:

  • Reagent Quality: Ensure that all reagents, particularly triphenylphosphine (PPh₃) and the azodicarboxylate (DEAD or DIAD), are of high purity and anhydrous. Azodicarboxylates can decompose upon storage.

  • Solvent: Use a dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The presence of water can consume the reagents and hinder the reaction.

  • Reaction Temperature: While the reaction is typically initiated at 0°C, allowing it to slowly warm to room temperature and stir for an extended period (12-24 hours) can improve yields.

  • Order of Addition: The recommended order of addition is to add the azodicarboxylate dropwise to a cooled solution of the 4-nitropyrazole, 2,2,2-trifluoroethanol, and PPh₃.

Q2: I am observing the formation of multiple byproducts in my Mitsunobu reaction. How can I minimize them?

A2: Side reactions in the Mitsunobu reaction are common. Here's how to address them:

  • Stoichiometry: Use a slight excess of triphenylphosphine and the azodicarboxylate (typically 1.2 to 1.5 equivalents) to ensure the complete consumption of the alcohol.

  • Temperature Control: Maintain a low temperature (0°C) during the addition of the azodicarboxylate to minimize the formation of undesired side products.

  • Purification: The primary byproducts are triphenylphosphine oxide and the reduced azodicarboxylate. These can often be removed by crystallization or column chromatography.

Step 2: Reduction of 1-(2,2,2-trifluoroethyl)-4-nitropyrazole

Q3: The catalytic hydrogenation of the nitro group is slow or incomplete. How can I improve the reaction?

A3: Catalytic hydrogenation can be sensitive to various factors:

  • Catalyst Activity: Ensure the palladium on carbon (Pd/C) catalyst is fresh and active. If the catalyst has been exposed to air for a prolonged period, its activity may be diminished.

  • Hydrogen Pressure: While the reaction can proceed at atmospheric pressure, increasing the hydrogen pressure (e.g., using a Parr hydrogenator) can significantly accelerate the reaction rate.

  • Solvent: Protic solvents like ethanol, methanol, or ethyl acetate are commonly used. Ensure the solvent is of sufficient purity.

  • Catalyst Loading: A typical catalyst loading is 5-10 mol% of palladium. If the reaction is slow, a higher loading may be necessary.

Q4: I am observing dehalogenation or other side reactions during the reduction with SnCl₂ or Fe/HCl. How can I avoid this?

A4: While less common for this specific substrate, side reactions can occur with metal-based reducing agents:

  • Temperature Control: These reactions can be exothermic. Maintain a controlled temperature, often starting at 0°C and allowing the reaction to proceed at room temperature.

  • Stoichiometry: Use the appropriate stoichiometry of the reducing agent. An excessive amount may lead to over-reduction or other side reactions.

  • Work-up: Proper work-up is crucial to remove metal salts. This typically involves basification and extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most frequently employed route is a two-step synthesis starting from commercially available 4-nitropyrazole. The first step involves an N-alkylation with a 2,2,2-trifluoroethyl group, commonly achieved through a Mitsunobu reaction with 2,2,2-trifluoroethanol. The second step is the reduction of the nitro group to an amine, for which several methods are available, including catalytic hydrogenation or reduction with metals in acidic media.

Q2: What are the key reaction parameters to control for a successful Mitsunobu reaction in the first step?

A2: Key parameters include the use of anhydrous conditions, high-purity reagents (triphenylphosphine and an azodicarboxylate like DEAD or DIAD), a suitable aprotic solvent (e.g., THF), and careful temperature control, typically starting at 0°C and slowly warming to room temperature.

Q3: Which method is preferred for the reduction of the nitro group in the second step?

A3: Catalytic hydrogenation using palladium on carbon (Pd/C) is often preferred due to its clean reaction profile and the ease of product isolation by simple filtration of the catalyst. However, other methods like reduction with tin(II) chloride (SnCl₂) or iron powder in the presence of an acid (e.g., HCl) are also effective alternatives.

Q4: How can I purify the final product, this compound?

A4: The final product is typically a solid or a high-boiling oil. Purification is commonly achieved by silica gel column chromatography. If the product is a solid, recrystallization from a suitable solvent system can also be an effective purification method.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. The Mitsunobu reaction involves reagents that can be hazardous. Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are potentially explosive and should be handled with care. Catalytic hydrogenation involves flammable hydrogen gas and should be conducted in a well-ventilated area with appropriate safety measures. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

Data Presentation

Table 1: Optimization of the Mitsunobu Reaction

EntrySolventAzodicarboxylateTemperature (°C)Time (h)Yield of 1-(2,2,2-trifluoroethyl)-4-nitropyrazole (%)
1THFDEAD0 to RT1275
2DCMDEAD0 to RT1270
3THFDIAD0 to RT1278
4TolueneDIAD0 to RT2465

Table 2: Comparison of Reduction Methods for 1-(2,2,2-trifluoroethyl)-4-nitropyrazole

EntryReducing AgentSolventTemperature (°C)Time (h)Yield of this compound (%)
1H₂, Pd/C (10 mol%)EthanolRT495
2SnCl₂·2H₂OEthanol78388
3Fe, NH₄ClEthanol/H₂O78685
4Na₂S₂O₄Methanol/H₂O65282

Experimental Protocols

Protocol 1: Synthesis of 1-(2,2,2-trifluoroethyl)-4-nitropyrazole
  • To a stirred solution of 4-nitropyrazole (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (10 mL per mmol of 4-nitropyrazole) at 0°C under an inert atmosphere, add 2,2,2-trifluoroethanol (1.2 eq).

  • Slowly add a solution of diisopropyl azodicarboxylate (DIAD) (1.5 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 1-(2,2,2-trifluoroethyl)-4-nitropyrazole.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
  • To a solution of 1-(2,2,2-trifluoroethyl)-4-nitropyrazole (1.0 eq) in ethanol (20 mL per mmol), add 10% Pd/C (5-10 mol% Pd).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Mandatory Visualization

SynthesisWorkflow Start 4-Nitropyrazole Step1 Step 1: Mitsunobu Reaction (2,2,2-Trifluoroethanol, PPh3, DIAD, THF) Start->Step1 Intermediate 1-(2,2,2-trifluoroethyl)-4-nitropyrazole Step1->Intermediate Step2 Step 2: Nitro Group Reduction (H2, Pd/C, Ethanol) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

TroubleshootingWorkflow issue Low Yield in Mitsunobu Reaction check_reagents Check Reagent Purity & Anhydrous Conditions issue->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_temp Optimize Reaction Temperature temp_ok Temperature Optimized? check_temp->temp_ok check_stoich Adjust Reagent Stoichiometry stoich_ok Stoichiometry Optimized? check_stoich->stoich_ok reagents_ok->issue No, Replace Reagents reagents_ok->check_temp Yes temp_ok->issue No, Adjust Temperature temp_ok->check_stoich Yes stoich_ok->issue No, Re-evaluate Stoichiometry success Improved Yield stoich_ok->success Yes

Caption: Troubleshooting logic for low yield in the Mitsunobu reaction.

Technical Support Center: Purification of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

Common impurities can arise from starting materials, side reactions, or degradation. Depending on the synthetic route, which often involves the reaction of a hydrazine derivative with a β-keto nitrile or a similar precursor, potential impurities include:

  • Unreacted starting materials: Such as 2,2,2-trifluoroethylhydrazine or a functionalized propane derivative.

  • Regioisomers: Synthesis of substituted pyrazoles can sometimes yield a mixture of isomers, for instance, the corresponding 5-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole.

  • Byproducts from side reactions: These can be varied and depend on the specific reaction conditions.

  • Degradation products: Amines, especially aromatic amines, can be susceptible to oxidation, leading to colored impurities.

Q2: My purified this compound is discolored (e.g., yellow or brown). How can I remove the color?

Colored impurities are often nonpolar oxidation products. Several methods can be employed to decolorize your product:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the suspension gently for a short period, then filter the hot solution through a pad of celite to remove the carbon. The desired compound should remain in the filtrate, which can then be concentrated and recrystallized. Be aware that activated carbon can also adsorb some of your product, potentially lowering the yield.

  • Recrystallization: A carefully chosen recrystallization solvent system can leave colored impurities behind in the mother liquor.[1]

  • Column Chromatography: If the colored impurities have different polarities from your product, they can be separated by column chromatography.

Q3: I am having trouble with streaking and poor separation during silica gel column chromatography of my compound. What can I do?

This is a common issue when purifying basic compounds like amines on acidic silica gel.[2][3] The interaction between the basic amine and the acidic silanol groups on the silica surface can lead to tailing, streaking, and even irreversible adsorption of the product.[2][3] Here are several strategies to overcome this:

  • Addition of a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (Et3N) or ammonia solution, to the eluent (typically 0.1-1%).[4] This will neutralize the acidic sites on the silica gel and improve the elution of the amine.

  • Use of Deactivated Silica: Silica gel can be "deactivated" by pre-treating it with a base before packing the column.[4]

  • Amine-Functionalized Silica: For particularly problematic separations, using an amine-functionalized silica stationary phase can be very effective.[3][5][6]

  • Reversed-Phase Chromatography: If normal-phase chromatography is not providing adequate separation, reversed-phase chromatography on a C18-functionalized silica column could be a viable alternative.[4]

Q4: My yield is very low after recrystallization. How can I improve it?

Low recrystallization yield can be due to several factors.[1] To improve your yield:

  • Optimize the Solvent System: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] You may need to screen several solvents or use a mixed solvent system.[1]

  • Minimize the Amount of Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess of solvent will result in more of your compound remaining in the mother liquor upon cooling.

  • Cool Slowly: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.

  • Concentrate the Mother Liquor: After filtering the crystals, you can often recover a second crop of crystals by concentrating the mother liquor and repeating the cooling process. Note that the second crop may be less pure than the first.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product is an oil, not a solid The product may be impure, leading to a melting point depression. It could also be a low-melting solid.Try to purify a small sample by column chromatography. If it is still an oil, consider converting it to a salt (e.g., hydrochloride) which is often a more crystalline solid.
Multiple spots on TLC after purification The purification method was not effective. The compound may be unstable on the stationary phase.Re-evaluate your purification strategy. If using column chromatography, consider the troubleshooting tips in Q3. If using recrystallization, try a different solvent system.
Product degrades during purification Amines can be sensitive to heat and air, especially on acidic surfaces like silica gel.Avoid excessive heating during recrystallization. When performing column chromatography, work quickly and consider using deactivated or amine-functionalized silica.
Inconsistent results between batches Variations in reaction conditions, work-up procedures, or the quality of reagents.Standardize your synthetic and purification protocols. Ensure all reagents are of suitable quality.

Experimental Protocols

General Recrystallization Protocol for Pyrazole Derivatives
  • Solvent Selection: Start by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good single solvents for pyrazole derivatives can include ethanol, methanol, isopropanol, ethyl acetate, and water.[1] Mixed solvent systems like ethanol/water or hexane/ethyl acetate are also commonly used.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and keep the solution heated for a few minutes.

  • Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals in a vacuum oven or desiccator.

General Column Chromatography Protocol for Polar Amines
  • Stationary Phase Selection: Standard silica gel can be used, but for basic amines, consider using silica gel treated with triethylamine or using a commercially available amine-functionalized silica.[3][4][5]

  • Eluent Selection: A good starting point for eluent selection is a mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The optimal ratio can be determined by thin-layer chromatography (TLC). For basic amines, add 0.1-1% triethylamine to the eluent.[4]

  • Column Packing: Prepare a slurry of the stationary phase in the eluent and carefully pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Product recrystallization Recrystallization start->recrystallization Dissolve and Crystallize column_chromatography Column Chromatography start->column_chromatography Adsorb and Elute tlc TLC Analysis recrystallization->tlc column_chromatography->tlc nmr NMR/MS Analysis tlc->nmr If pure end Pure Product nmr->end

Caption: A general workflow for the purification and analysis of this compound.

troubleshooting_logic start Purification Attempt check_purity Is the product pure? start->check_purity streaking Streaking on TLC? check_purity->streaking No end_pure Pure Product check_purity->end_pure Yes low_yield Low yield? streaking->low_yield No add_base Add base to eluent or use NH2-silica streaking->add_base Yes discolored Discolored product? low_yield->discolored No optimize_solvent Optimize recrystallization solvent low_yield->optimize_solvent Yes activated_carbon Treat with activated carbon discolored->activated_carbon Yes end_impure Re-purify discolored->end_impure No add_base->end_impure optimize_solvent->end_impure activated_carbon->end_impure

Caption: A decision tree for troubleshooting common purification issues.

References

Stability issues of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of pyrazole derivatives like this compound in solution can be influenced by several factors. These include the pH of the solution, exposure to light, temperature, the presence of oxidizing agents, and the nature of the solvent used.[1] The amine group on the pyrazole ring can also be susceptible to reactions.

Q2: In which types of solvents is this compound expected to be most stable?

A2: Generally, aprotic organic solvents are likely to be more favorable for the stability of this compound compared to protic solvents, especially aqueous solutions at non-neutral pH. The choice of solvent can significantly impact the solubility and stability profile.[1] It is recommended to perform initial small-scale solubility and stability tests in the desired solvent system.

Q3: Are there any known degradation pathways for pyrazole-based compounds?

A3: Pyrazole derivatives can undergo degradation through various pathways, including oxidation and hydrolysis.[1] The specific degradation pathway for this compound is not extensively documented in publicly available literature, but general degradation patterns for pyrazoles and aromatic amines can be anticipated.

Troubleshooting Guide

Issue 1: I am observing a rapid loss of my compound in an aqueous buffer.

  • Possible Cause: The pH of your aqueous buffer may be promoting hydrolysis or other degradation reactions. The stability of compounds with amine and pyrazole functionalities can be highly pH-dependent.

  • Troubleshooting Steps:

    • Verify pH: Immediately measure the pH of your solution.

    • Conduct a pH Stability Study: Perform a preliminary experiment by dissolving the compound in a range of buffers (e.g., pH 3, 5, 7, 9) and monitor its concentration over time using a suitable analytical method like HPLC.

    • Adjust Buffer: Based on the stability data, select a buffer system where the compound exhibits maximum stability.

    • Consider Aprotic Solvents: If aqueous stability remains an issue, consider preparing stock solutions in an anhydrous aprotic solvent like DMSO or DMF and dilute into the aqueous buffer immediately before use.

Issue 2: My solution of this compound is changing color over time.

  • Possible Cause: Color change often indicates the formation of degradation products, which can result from oxidation. This can be accelerated by exposure to air (oxygen) and light.

  • Troubleshooting Steps:

    • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to minimize light exposure.

    • Inert Atmosphere: For long-term storage or sensitive experiments, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Antioxidants: In some cases, the addition of a small amount of an antioxidant may be considered, but its compatibility with the downstream application must be verified.

Issue 3: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).

  • Possible Cause: The appearance of new peaks is a strong indicator of compound degradation.

  • Troubleshooting Steps:

    • Analyze a Fresh Sample: Prepare a fresh solution of the compound and analyze it immediately to obtain a reference chromatogram.

    • Monitor Peak Growth: Analyze your experimental sample over time and monitor the area of the new peaks relative to the parent compound. This can help in understanding the rate of degradation.

    • Identify Degradants: If feasible, use techniques like LC-MS/MS to identify the mass of the degradation products, which can provide clues about the degradation pathway.

Quantitative Data

The following tables provide illustrative data on the stability of a hypothetical pyrazole derivative under various conditions. Note: This data is for example purposes only and does not represent experimentally determined values for this compound.

Table 1: Illustrative pH Stability in Aqueous Buffers at 25°C

pH% Remaining after 24 hours% Remaining after 72 hours
3.095%85%
5.098%92%
7.499%97%
9.090%75%

Table 2: Illustrative Temperature and Light Effects in Acetonitrile

Condition% Remaining after 48 hours
4°C, Dark>99%
25°C, Dark98%
25°C, Ambient Light94%
40°C, Dark91%

Experimental Protocols

Protocol 1: General Procedure for Assessing pH Stability

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9).

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Sample Preparation: Spike the stock solution into each buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the solution properties.

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C) and protect them from light.

  • Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Quenching (if necessary): Stop any further degradation by adding a suitable quenching agent or by diluting the sample in a mobile phase and immediately freezing it.

  • Analytical Measurement: Analyze the samples using a validated HPLC method to determine the concentration of the parent compound.

  • Data Analysis: Plot the percentage of the remaining compound against time for each pH condition to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (in ACN or DMSO) spike Spike Stock into Buffers stock->spike buffers Prepare Buffers (pH 3, 5, 7, 9) buffers->spike incubate Incubate at Constant Temp (e.g., 25°C, dark) spike->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample hplc HPLC Analysis sample->hplc data Data Interpretation (% Remaining vs. Time) hplc->data

Caption: Workflow for assessing the pH stability of a compound.

degradation_pathway cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation parent This compound ox_intermediate Oxidized Intermediates parent->ox_intermediate O2, Light, Metal Ions hydrolysis_product Hydrolysis Products parent->hydrolysis_product H2O, Acid/Base polymers Polymeric Products ox_intermediate->polymers Further Reaction

Caption: Potential degradation pathways for the target compound.

References

Technical Support Center: Overcoming Poor Solubility of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the poor aqueous solubility of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound compound poorly soluble in aqueous buffers?

A1: The structure of this compound contains both a hydrophobic trifluoroethyl group and a pyrazole ring, which contribute to its low aqueous solubility.[1][2] Such characteristics are common in drug discovery, where over 70% of new chemical entities exhibit poor water solubility, leading to challenges in assay performance and bioavailability.[3][4]

Q2: I'm observing inconsistent results in my cell-based assays. Could this be a solubility issue?

A2: Yes, inconsistent results are a frequent consequence of poor compound solubility.[5] If the compound precipitates in the assay medium, the actual concentration exposed to the cells will be lower and more variable than the intended concentration. This can lead to an underestimation of the compound's activity and unreliable structure-activity relationships (SAR).[5]

Q3: My compound precipitated from its DMSO stock solution during storage. What should I do?

A3: Precipitation from DMSO stocks can happen if the DMSO absorbs atmospheric water, reducing the solubility of hydrophobic compounds.[5] To resolve this, consider the following:

  • Store the compound as a dry powder and prepare fresh stock solutions before each experiment.[5]

  • Prepare a lower concentration stock solution.

  • Gently warm the solution or use sonication to redissolve the precipitate, ensuring it is fully dissolved before use.[5]

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: The tolerance for DMSO varies significantly depending on the cell line and assay type.[5] It is crucial to determine the maximum tolerable concentration of any co-solvent in your specific assay system to avoid solvent-induced artifacts.

Troubleshooting Guide

If you are experiencing issues with the solubility of this compound, consider the following strategies, starting with the simplest and progressing to more complex methods as needed.

Initial Steps: Simple Solubilization Techniques

1. pH Modification

Since this compound has a basic amine group, adjusting the pH of the aqueous buffer can significantly improve its solubility.[6][7][] By lowering the pH, the amine group becomes protonated, forming a more soluble salt.[9]

  • Recommendation: Prepare a stock solution in a low pH buffer or titrate your assay buffer with a dilute acid (e.g., HCl) to a pH where the compound remains in solution. It is essential to ensure the final pH is compatible with your assay system.

2. Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[10][11][12]

  • Common Co-solvents:

    • Dimethyl sulfoxide (DMSO)[11]

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

  • Recommendation: Prepare a high-concentration stock solution of your compound in a suitable co-solvent and then dilute it into your aqueous assay buffer. The final co-solvent concentration should be kept to a minimum and be consistent across all experiments, including controls.

Advanced Solubilization Strategies

If the initial steps do not sufficiently resolve the solubility issues, more advanced formulation techniques may be necessary.

3. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can encapsulate poorly soluble "guest" molecules, like this compound, forming inclusion complexes that have enhanced aqueous solubility.[15][16][17]

  • Commonly Used Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[15]

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)[11]

  • Recommendation: Prepare a stock solution of the cyclodextrin in your assay buffer and then add the compound. Gentle heating or sonication can facilitate the formation of the inclusion complex.

4. Surfactants

Surfactants can increase solubility by forming micelles that encapsulate hydrophobic compounds.[6] This approach is particularly useful for in vivo formulations.

  • Common Surfactants:

    • Polysorbates (e.g., Tween® 80)

    • Cremophor® EL

  • Recommendation: Use surfactants at concentrations above their critical micelle concentration (CMC). As with co-solvents, it is important to test for any effects of the surfactant on your assay.

Data Presentation: Solubility Enhancement Strategies

The following table provides an illustrative summary of potential solubility improvements for a hypothetical poorly soluble pyrazole derivative using various techniques. The optimal method for this compound must be determined empirically.

TechniqueVehicle/ExcipientExpected Solubility ImprovementKey Considerations
pH Adjustment pH 4.0 Buffer10 - 1,000 foldFinal pH must be compatible with the assay.
Co-solvency 10% PEG 400 in Water10 - 100 foldCo-solvent concentration needs to be optimized for the assay system.[5]
Cyclodextrin Complexation 10% HP-β-CD in Water50 - 5,000 foldThe stoichiometry of the complex may need to be determined.
Surfactant Micellization 1% Tween® 80 in Water20 - 200 foldPotential for assay interference and cell toxicity.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This protocol provides a high-throughput method to estimate the aqueous solubility of a compound.[18]

  • Prepare Compound Stock: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Assay Buffer: Use a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Dispense Compound: In a clear 96-well plate, add 2 µL of the DMSO stock to 198 µL of the assay buffer, resulting in a 100 µM nominal concentration with 1% DMSO. Mix thoroughly.

  • Incubate: Cover the plate and incubate at room temperature for 1-2 hours to allow for equilibration.

  • Analysis: Measure the turbidity of the solution using a nephelometer or determine the concentration of the dissolved compound by UV-Vis spectroscopy after filtering out any precipitate.

Protocol 2: Co-solvent-Based Stock Solution Preparation
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 20 mg/mL) in 100% PEG 400. Use a vortex mixer and gentle warming (37°C) to ensure complete dissolution.[5]

  • Serial Dilution: Create a serial dilution series from this stock using 100% PEG 400.

  • Assay Plate Preparation: Add a small volume (e.g., 1-2 µL) of each stock dilution to the wells of your assay plate.

  • Final Dilution: Add the aqueous assay buffer to each well to reach the final desired compound concentration. The final concentration of PEG 400 should be kept constant across all wells and ideally below 5%.

  • Vehicle Control: Prepare control wells containing the same final concentration of PEG 400 without the compound.

Visualizations

experimental_workflow cluster_start cluster_initial Initial Troubleshooting cluster_advanced Advanced Strategies cluster_evaluation cluster_end start Poorly Soluble Compound: This compound ph_adjust pH Adjustment start->ph_adjust Simple cosolvent Co-solvent Addition start->cosolvent Simple evaluation Assay Performance Evaluation ph_adjust->evaluation cosolvent->evaluation cyclodextrin Cyclodextrin Complexation cyclodextrin->evaluation surfactant Surfactant Micellization surfactant->evaluation evaluation->cyclodextrin Unsuccessful evaluation->surfactant Unsuccessful success Solubility Issue Resolved evaluation->success Successful failure Further Formulation Development evaluation->failure Still Unsuccessful

Caption: A decision-making workflow for addressing solubility issues.

signaling_pathway compound Poorly Soluble Compound (Guest Molecule) complex Soluble Inclusion Complex compound->complex cyclodextrin Cyclodextrin (Host Molecule) cyclodextrin->complex water Aqueous Environment complex->water Enhanced Solubility

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

References

Technical Support Center: Synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: Scaling up the synthesis of pyrazole derivatives, including this compound, presents several safety hazards that require careful management. Key concerns include:

  • Exothermic Reactions: The formation of the pyrazole ring, often involving reagents like hydrazine, can be highly exothermic, posing a risk of thermal runaway if not adequately controlled.[1]

  • Use of Hazardous Reagents: Hydrazine and its derivatives are toxic and potentially explosive.[1] Handling of trifluoroethylating agents also requires caution.

  • Gas Evolution: Some synthetic routes may involve the release of gaseous byproducts, which can lead to a pressure buildup in a sealed reactor.

  • Product Stability: The final product may have thermal sensitivities, and its dust could be explosive, a common concern for compounds with a high nitrogen-to-carbon ratio.[2]

Q2: How can the formation of regioisomers be controlled during the synthesis?

A2: The formation of regioisomers is a common challenge in the synthesis of substituted pyrazoles.[1][3] To favor the desired 1,4-disubstituted product over other isomers, consider the following strategies:

  • Choice of Starting Materials: The selection of appropriate precursors is critical. For instance, using a pre-formed trifluoroethyl hydrazine derivative can direct the regioselectivity.

  • Reaction Conditions Optimization: Temperature, solvent, and the choice of catalyst can significantly influence the isomeric ratio. A systematic screening of these parameters is recommended.[1]

  • Protecting Groups: Employing protecting groups on one of the nitrogen atoms of the pyrazole precursor can ensure substitution at the desired position.

Q3: What are the most effective methods for purifying this compound at a larger scale?

A3: Purification of the final product is crucial to meet the stringent purity requirements for pharmaceutical applications. Common methods that can be scaled up include:

  • Recrystallization: This is often the most cost-effective and scalable method for obtaining highly pure crystalline solids. Solvent selection is critical to ensure good recovery and impurity rejection.[1]

  • Column Chromatography: While effective at the lab scale, traditional column chromatography can be challenging and expensive to scale up.[1][4] Techniques like flash chromatography or simulated moving bed (SMB) chromatography can be considered for larger quantities.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be a viable purification method.

Troubleshooting Guides

Issue 1: Low Reaction Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor reaction progress by TLC, GC, or LC-MS.- Gradually increase reaction temperature and/or time.- Ensure efficient mixing, especially in heterogeneous reaction mixtures.
Side Reactions/Byproduct Formation - Optimize reaction conditions (temperature, solvent, stoichiometry) to improve selectivity.[1]- Investigate alternative synthetic routes with fewer potential side reactions.
Product Degradation - Lower the reaction and purification temperatures.- Work under an inert atmosphere (e.g., nitrogen or argon) if the product is sensitive to air or moisture.
Suboptimal Reagent Quality - Verify the purity of starting materials and reagents.- Use freshly distilled solvents.
Issue 2: Exothermic Runaway During Scale-Up
Potential Cause Preventative and Corrective Actions
Poor Heat Dissipation - Preventative: Ensure the reactor has adequate cooling capacity for the intended scale. Use a jacketed reactor with a reliable cooling system.- Corrective: If an exotherm is detected, immediately apply maximum cooling. Have a quenching agent ready for emergency shutdown.
Rapid Reagent Addition - Preventative: Add the reactive agent (e.g., hydrazine) slowly and in a controlled manner.[1] Use a syringe pump or a dropping funnel for precise control.- Corrective: Stop the addition of the reagent immediately.
Insufficient Dilution - Preventative: Use a sufficient volume of a suitable solvent to help absorb the heat of reaction.[1]

Experimental Protocols

Representative Synthesis of a Substituted Pyrazole

This protocol is a generalized representation based on common pyrazole syntheses and should be adapted for the specific synthesis of this compound.

  • Reaction Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet is assembled.

  • Reagent Charging: The initial precursor (e.g., a suitably substituted β-dicarbonyl compound or an α,β-unsaturated nitrile) is dissolved in an appropriate solvent (e.g., ethanol, acetic acid) and charged to the reactor.

  • Controlled Addition: The second reagent (e.g., 2,2,2-trifluoroethylhydrazine) is added dropwise to the stirred solution at a controlled temperature. The rate of addition should be carefully managed to control the exotherm.

  • Reaction Monitoring: The reaction progress is monitored by taking aliquots and analyzing them by a suitable chromatographic technique (TLC, GC, or LC-MS).

  • Work-up: Once the reaction is complete, the mixture is cooled, and the product is isolated. This may involve quenching the reaction, solvent evaporation, extraction, and/or precipitation.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system or by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents & Solvents setup_reactor Assemble Reactor prep_reagents->setup_reactor charge_reagents Charge Initial Reagents setup_reactor->charge_reagents controlled_addition Controlled Addition of Second Reagent charge_reagents->controlled_addition monitor_reaction Monitor Progress (TLC/LC-MS) controlled_addition->monitor_reaction quench_reaction Quench Reaction monitor_reaction->quench_reaction Reaction Complete isolate_crude Isolate Crude Product quench_reaction->isolate_crude purify_product Purify Product (Recrystallization/Chromatography) isolate_crude->purify_product characterize_product Characterize Final Product (NMR, MS, etc.) purify_product->characterize_product

Caption: A typical experimental workflow for the synthesis of a substituted pyrazole.

troubleshooting_logic start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? incomplete_reaction->side_reactions No increase_time_temp Increase Time/Temp incomplete_reaction->increase_time_temp Yes degradation Product Degradation? side_reactions->degradation No optimize_conditions Optimize Conditions (Solvent, Catalyst) side_reactions->optimize_conditions Yes lower_temp Lower Reaction/Purification Temp degradation->lower_temp Yes inert_atmosphere Use Inert Atmosphere degradation->inert_atmosphere Yes

Caption: A logical troubleshooting guide for addressing low reaction yields.

References

Technical Support Center: Production of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing impurities during the synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and practical two-step synthesis involves the N-alkylation of 4-nitropyrazole with a 2,2,2-trifluoroethylating agent, followed by the reduction of the nitro group to an amine. This method is often preferred due to the commercial availability of the starting materials.

Q2: What are the primary sources of impurities in this synthesis?

Impurities can arise from both stages of the synthesis:

  • N-Alkylation Step:

    • Regioisomers: The major impurity is often the undesired regioisomer, 1-(2,2,2-trifluoroethyl)-4-nitro-1H-pyrazole. Alkylation can occur at either of the two nitrogen atoms of the pyrazole ring.

    • Unreacted 4-nitropyrazole: Incomplete alkylation will leave the starting material in the product mixture.

    • Byproducts from the alkylating agent: Depending on the reagent used (e.g., 2,2,2-trifluoroethyl triflate), side reactions can introduce impurities.

  • Reduction Step:

    • Incomplete reduction: The nitro intermediate, 1-(2,2,2-trifluoroethyl)-4-nitro-1H-pyrazole, may not be fully converted to the desired amine.

    • Byproducts of reduction: Depending on the reducing agent and conditions, various side products can be formed, such as hydroxylamines or azo compounds.

Q3: How can I control the regioselectivity of the N-alkylation step?

Controlling the regioselectivity of N-alkylation in pyrazoles is a significant challenge due to the similar electronic properties of the two nitrogen atoms.[1] Several factors influence the outcome:

  • Steric Hindrance: While 4-nitropyrazole is symmetric, any substituents on the pyrazole ring can direct the alkylation to the less sterically hindered nitrogen.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can significantly impact the ratio of N1 to N2 alkylation.[2] For instance, using sodium hydride in THF or potassium carbonate in DMSO has been shown to favor N1-alkylation in some cases.[2]

  • Nature of the Alkylating Agent: The reactivity and bulkiness of the 2,2,2-trifluoroethylating agent can influence the regioselectivity.

Q4: What are the recommended methods for reducing the nitro group in 1-(2,2,2-trifluoroethyl)-4-nitro-1H-pyrazole?

Several methods can be employed for the reduction of the nitro group. Catalytic transfer hydrogenation is an effective and often clean method.

  • Catalytic Transfer Hydrogenation: This method uses a catalyst, such as palladium on carbon (Pd/C), and a hydrogen donor, like ammonium formate or hydrazine. It is generally performed under mild conditions and can offer high yields. Other catalysts like Raney nickel can also be used.

Alternative reduction methods include:

  • Metal/Acid Reduction: Systems like iron in acetic acid or tin(II) chloride in hydrochloric acid are classic methods for nitro group reduction. However, these can sometimes lead to the formation of metal salt byproducts that require careful removal.

  • Sodium Dithionite: This reagent can be used for the chemoselective reduction of nitro groups.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Suggestions
Low yield of 1-(2,2,2-trifluoroethyl)-4-nitro-1H-pyrazole in the alkylation step. Incomplete reaction.- Increase reaction time and monitor by TLC or HPLC. - Increase the reaction temperature. - Use a more reactive alkylating agent, such as 2,2,2-trifluoroethyl triflate.
Formation of the undesired regioisomer.- Screen different bases and solvents to optimize regioselectivity. - Consider purification by column chromatography to isolate the desired isomer.
Presence of significant amounts of 4-nitropyrazole after alkylation. Insufficient amount of alkylating agent or base.- Ensure at least a stoichiometric amount of the alkylating agent and base are used. An excess may be necessary.
Deactivation of the alkylating agent.- Use fresh, high-quality alkylating agent. 2,2,2-trifluoroethyl triflate is highly reactive and moisture-sensitive.
Incomplete reduction of the nitro group. Inactive catalyst.- Use fresh hydrogenation catalyst (e.g., Pd/C).
Insufficient hydrogen donor.- Use a larger excess of the hydrogen donor (e.g., ammonium formate).
Catalyst poisoning.- Ensure the starting material and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds).
Formation of colored byproducts during reduction. Over-reduction or side reactions.- Optimize reaction time and temperature. - Consider using a milder reducing agent.
Difficulty in purifying the final product. Presence of closely related impurities (e.g., regioisomers).- Employ high-performance column chromatography for separation. - Consider forming a salt of the desired amine to facilitate crystallization and purification.
Residual metal salts from reduction.- If using metal/acid reduction, perform an aqueous workup with a chelating agent (e.g., EDTA) or adjust the pH to precipitate metal hydroxides.

Experimental Protocols

The following are representative experimental protocols based on established synthetic methodologies for similar compounds. Optimization may be required for specific laboratory conditions and scales.

Protocol 1: Synthesis of 1-(2,2,2-trifluoroethyl)-4-nitro-1H-pyrazole

This protocol is based on the N-alkylation of 4-nitropyrazole.

Materials:

  • 4-Nitropyrazole

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate (triflate)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 4-nitropyrazole (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Cool the mixture to 0 °C and slowly add 2,2,2-trifluoroethyl triflate (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired product from the regioisomer and any unreacted starting material.

Protocol 2: Synthesis of this compound

This protocol details the reduction of the nitro intermediate via catalytic transfer hydrogenation.

Materials:

  • 1-(2,2,2-trifluoroethyl)-4-nitro-1H-pyrazole

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

  • Celite

Procedure:

  • To a solution of 1-(2,2,2-trifluoroethyl)-4-nitro-1H-pyrazole (1.0 eq) in methanol, add ammonium formate (5.0 eq).

  • Carefully add 10% Pd/C (10 mol%).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • If necessary, purify the product by column chromatography or recrystallization.

Data Presentation

Table 1: Potential Impurities in the Synthesis of this compound

Impurity Name Structure Origin Potential Impact Mitigation Strategy
4-NitropyrazoleC₃H₃N₃O₂Unreacted starting material from the alkylation step.Can be carried over to the final product if not removed.Ensure complete alkylation; purify the nitro intermediate.
1-(2,2,2-trifluoroethyl)-4-nitro-1H-pyrazoleC₅H₄F₃N₃O₂Undesired regioisomer from the alkylation step.Difficult to separate from the desired isomer; will be reduced to the isomeric amine impurity.Optimize alkylation conditions; chromatographic separation.
1-(2,2,2-trifluoroethyl)-4-nitroso-1H-pyrazoleC₅H₄F₃N₃OIncomplete reduction of the nitro group.Can affect the purity and stability of the final product.Ensure complete reduction; optimize reduction conditions.
1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-hydroxylamineC₅H₆F₃N₃OByproduct of nitro group reduction.Can be an unstable and reactive impurity.Choose a selective reducing agent and optimize conditions.

Visualizations

Experimental Workflow

experimental_workflow start Start: 4-Nitropyrazole alkylation N-Alkylation (2,2,2-Trifluoroethyl triflate, K2CO3, DMF) start->alkylation nitro_intermediate 1-(2,2,2-trifluoroethyl)-4-nitro-1H-pyrazole alkylation->nitro_intermediate purification1 Purification (Column Chromatography) nitro_intermediate->purification1 reduction Nitro Reduction (Pd/C, HCOONH4, MeOH) purification1->reduction final_product This compound reduction->final_product purification2 Purification (Crystallization/Chromatography) final_product->purification2 end Final Product purification2->end

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield in Alkylation

troubleshooting_alkylation start Low Yield in N-Alkylation Step check_reaction_completeness Check Reaction Completeness (TLC/HPLC) start->check_reaction_completeness incomplete_reaction Incomplete Reaction check_reaction_completeness->incomplete_reaction No complete_reaction Reaction Complete check_reaction_completeness->complete_reaction Yes increase_time_temp Increase Reaction Time/ Temperature incomplete_reaction->increase_time_temp check_reagents Check Reagent Stoichiometry and Quality complete_reaction->check_reagents reagent_issue Reagent Issue check_reagents->reagent_issue Issue Found reagent_ok Reagents OK check_reagents->reagent_ok OK use_excess_fresh Use Excess/Fresh Reagents reagent_issue->use_excess_fresh check_regioisomers Analyze for Regioisomers (NMR/LC-MS) reagent_ok->check_regioisomers regioisomer_issue Regioisomer Formation check_regioisomers->regioisomer_issue Significant Amount optimize_conditions Optimize Base/Solvent for Regioselectivity regioisomer_issue->optimize_conditions

Caption: A decision-making diagram for troubleshooting low yields in the N-alkylation step.

References

1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine reaction mechanism troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A widely applicable and effective two-step synthesis is generally employed. This involves the N-alkylation of 4-nitropyrazole with a suitable 2,2,2-trifluoroethyl electrophile, followed by the reduction of the nitro group to the desired 4-amino functionality. This method is advantageous as it often provides good regioselectivity for N1 alkylation of the pyrazole ring.

Q2: How can I achieve regioselective N1-alkylation of the 4-nitropyrazole starting material?

A2: Regioselectivity between the N1 and N2 positions of the pyrazole ring is a critical challenge. To favor the desired N1-alkylation, several factors can be controlled. Steric hindrance is a primary determinant; alkylation generally occurs at the less sterically hindered nitrogen atom. The choice of base and solvent system is also crucial. For instance, using potassium carbonate (K₂CO₃) in an aprotic polar solvent like DMF often favors N1 alkylation. The Mitsunobu reaction, using 2,2,2-trifluoroethanol, is another effective method for achieving N1 selectivity.

Q3: What are the common side products I might encounter during the synthesis?

A3: The most common side product is the undesired N2-alkylated regioisomer, 2-(2,2,2-trifluoroethyl)-2H-pyrazol-4-amine. During the alkylation of 4-nitropyrazole, incomplete reaction may leave unreacted starting material. In the subsequent reduction step, incomplete conversion will result in the presence of the 1-(2,2,2-trifluoroethyl)-4-nitropyrazole intermediate in the final product. If using a Mitsunobu reaction, byproducts such as triphenylphosphine oxide and the reduced azodicarboxylate can complicate purification.

Q4: What are the recommended methods for purifying the final product?

A4: Flash column chromatography on silica gel is the most common and effective method for purifying this compound and its intermediates. A systematic screening of solvent systems using Thin Layer Chromatography (TLC) is recommended to determine the optimal eluent for separation. Additionally, as pyrazoles are basic, purification can sometimes be achieved by forming the hydrochloride salt, which can be crystallized and isolated, followed by neutralization to regenerate the free amine.[1]

Q5: Which analytical techniques are best for characterizing the product and confirming its structure?

A5: A combination of spectroscopic methods is essential for unambiguous structure determination.

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the overall structure. To definitively establish the N1-alkylation, advanced 2D NMR techniques such as ¹H-¹⁵N HMBC can be very powerful in determining the connectivity between the trifluoroethyl group and the pyrazole ring nitrogen.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass for the desired product.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the N-H stretches of the amine and the aromatic C-H and C=N bonds of the pyrazole ring.

  • Single-Crystal X-ray Diffraction: Provides definitive proof of the molecular structure and regiochemistry if a suitable crystal can be obtained.

Troubleshooting Guides

Problem 1: Low Yield of 1-(2,2,2-trifluoroethyl)-4-nitropyrazole during N-Alkylation

Low yield in the N-alkylation step is a frequent issue. The following guide provides a systematic approach to troubleshooting.

Troubleshooting Workflow for Low N-Alkylation Yield

Start Low Yield in N-Alkylation Check_Reagents Verify Reagent Quality (4-Nitropyrazole, Alkylating Agent, Base, Solvent) Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Check_Side_Products Analyze for Side Products (TLC, LC-MS) Start->Check_Side_Products Solution_Reagents Use fresh/purified reagents. Ensure anhydrous conditions. Check_Reagents->Solution_Reagents Impurities or degradation detected Solution_Conditions Systematically vary: - Temperature - Reaction time - Reagent stoichiometry Optimize_Conditions->Solution_Conditions Sub-optimal conditions suspected Change_Method Consider Alternative Alkylation Method Check_Side_Products->Change_Method High N2-isomer formation Solution_Side_Products Identify N2-isomer or other byproducts. Adjust conditions to minimize. Check_Side_Products->Solution_Side_Products Significant side products observed Solution_Method Switch between: - Base-mediated (e.g., K2CO3/DMF) - Mitsunobu reaction - Use of more reactive electrophile (e.g., triflate) Change_Method->Solution_Method

Caption: Troubleshooting workflow for low N-alkylation yield.

Potential Cause Recommended Solution
Poor Reagent Quality Ensure 4-nitropyrazole is pure. Use a fresh, high-quality 2,2,2-trifluoroethyl electrophile (e.g., triflate, tosylate, or iodide). If using a base like NaH, ensure it is not passivated.
Suboptimal Reaction Conditions Systematically vary the temperature and reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. Ensure the stoichiometry of the reagents is correct; an excess of the alkylating agent may be necessary.
Moisture in the Reaction Use anhydrous solvents (e.g., dry DMF, THF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive reagents like NaH.
Incorrect Base/Solvent Combination The choice of base and solvent significantly impacts regioselectivity and yield. For N1-alkylation, K₂CO₃ in DMF is a good starting point. For difficult alkylations, stronger bases like NaH in THF might be required, but this can sometimes lead to lower selectivity.[2]
Steric Hindrance If using a sterically hindered pyrazole or alkylating agent, longer reaction times or higher temperatures may be necessary. Alternatively, a less sterically demanding alkylating agent could be considered if the trifluoroethyl group is not essential.
Low Reactivity of Electrophile If using 2,2,2-trifluoroethyl bromide or chloride, the reaction may be sluggish. Consider using a more reactive electrophile such as 2,2,2-trifluoroethyl triflate or tosylate.
Problem 2: Poor Regioselectivity (High N2-isomer formation)

Obtaining a mixture of N1 and N2 isomers is a common problem that complicates purification and reduces the yield of the desired product.

Decision Tree for Improving N1-Regioselectivity

Start High N2-Isomer Formation Base_Solvent Is a strong, non-coordinating base (e.g., NaH) in a non-polar solvent used? Start->Base_Solvent Modify_Base_Solvent Switch to a weaker, coordinating base (e.g., K2CO3, Cs2CO3) in a polar aprotic solvent (e.g., DMF, DMSO) Base_Solvent->Modify_Base_Solvent Yes Sterics Is the electrophile sterically demanding? Base_Solvent->Sterics No Success Improved N1-Selectivity Modify_Base_Solvent->Success Mitsunobu Consider Mitsunobu Reaction Mitsunobu->Success Sterics->Mitsunobu No Change_Electrophile Use a less sterically hindered electrophile if possible, or proceed with Mitsunobu. Sterics->Change_Electrophile Yes Change_Electrophile->Success

Caption: Logic for enhancing N1-alkylation selectivity.

Factor Strategy to Enhance N1-Selectivity
Base and Solvent The combination of the base's counter-ion and the solvent plays a crucial role. Using alkali metal carbonates (K₂CO₃, Cs₂CO₃) in polar aprotic solvents like DMF can favor N1 alkylation. The larger cation (Cs⁺) can coordinate with the pyrazole nitrogen, directing alkylation. Strong, non-coordinating bases like NaH in THF can sometimes lead to mixtures.
Steric Effects Alkylation generally favors the less sterically hindered nitrogen. Since the 4-position is substituted, the primary steric influence comes from the 3 and 5 positions. For 4-nitropyrazole, the electronic effect of the nitro group is more dominant.
Reaction Temperature Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product, which is often the N1-isomer.
Alternative Method The Mitsunobu reaction with 2,2,2-trifluoroethanol, triphenylphosphine (PPh₃), and an azodicarboxylate (DEAD or DIAD) is an excellent method for achieving high N1-selectivity. This reaction typically proceeds with a clean inversion of configuration at the alcohol and is less prone to giving isomeric mixtures with pyrazoles.
Problem 3: Difficulties with the Mitsunobu Reaction

While effective for N1-alkylation, the Mitsunobu reaction can be sensitive to conditions and substrate.

Issue Potential Cause & Troubleshooting Steps
Reaction does not proceed or is very slow Reagent Quality: Ensure PPh₃ is not oxidized and that DEAD/DIAD is fresh. Old reagents are a common cause of failure.[3] Solvent: Use anhydrous THF or toluene. Trace amounts of water can quench the reaction intermediates. Acidity of Nucleophile: The pKa of the pyrazole N-H is important. 4-Nitropyrazole is sufficiently acidic for this reaction. Order of Addition: A common procedure is to dissolve the 4-nitropyrazole, 2,2,2-trifluoroethanol, and PPh₃ in THF, cool to 0 °C, and then add the DIAD or DEAD dropwise.
Complex mixture of products Side Reactions: The betaine intermediate can react with other nucleophiles present. Ensure high purity of starting materials. Temperature Control: Maintain a low temperature (0 °C) during the addition of the azodicarboxylate to minimize side reactions.
Difficult Purification Byproducts: Triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate are the main byproducts. TPPO can sometimes be removed by crystallization from a non-polar solvent like ether or by chromatography. Using polymer-supported PPh₃ can simplify workup, as the TPPO can be removed by filtration.
Problem 4: Incomplete Reduction of the Nitro Group

The final step of reducing the nitro group to an amine can sometimes be problematic.

Issue Potential Cause & Troubleshooting Steps
Incomplete Reaction Catalyst Activity: If using catalytic hydrogenation (e.g., Pd/C, PtO₂), ensure the catalyst is active. Use a fresh batch if necessary. Hydrogen Pressure: Ensure adequate hydrogen pressure (typically from a balloon or a Parr shaker). Solvent: Use appropriate solvents like methanol, ethanol, or ethyl acetate. Reaction Time: Allow sufficient time for the reaction to go to completion, monitoring by TLC.
Side Reactions/Decomposition Over-reduction: While unlikely for the pyrazole ring, be mindful of other functional groups in the molecule that could be reduced. Alternative Reducing Agents: If catalytic hydrogenation is not effective, consider other reducing agents like tin(II) chloride (SnCl₂) in HCl, or iron powder in acetic acid. These methods are robust for nitro group reductions.

Experimental Protocols

Protocol 1: N-Alkylation of 4-Nitropyrazole via Mitsunobu Reaction

This protocol is designed to favor the formation of the N1-isomer, 1-(2,2,2-trifluoroethyl)-4-nitropyrazole.

Workflow for Mitsunobu N-Alkylation

Start Start: Prepare Reagents Mix Dissolve 4-Nitropyrazole (1.0 eq), 2,2,2-Trifluoroethanol (1.2 eq), and PPh3 (1.5 eq) in anhydrous THF Start->Mix Cool Cool the mixture to 0 °C (ice-water bath) Mix->Cool Add_DIAD Add DIAD (1.5 eq) dropwise maintaining temperature at 0 °C Cool->Add_DIAD Warm_Stir Allow to warm to room temperature and stir for 12-24 hours Add_DIAD->Warm_Stir Monitor Monitor reaction by TLC Warm_Stir->Monitor Workup Concentrate, then purify by flash column chromatography Monitor->Workup Product Isolate 1-(2,2,2-trifluoroethyl)-4-nitropyrazole Workup->Product

Caption: Experimental workflow for Mitsunobu N-alkylation.

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-nitropyrazole (1.0 eq.), 2,2,2-trifluoroethanol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Reaction Initiation: Cool the solution to 0 °C using an ice-water bath. To this stirred solution, add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Workup and Purification: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. The resulting residue can be directly purified by flash column chromatography on silica gel to separate the product from triphenylphosphine oxide and other byproducts.

Protocol 2: Reduction of 1-(2,2,2-trifluoroethyl)-4-nitropyrazole

This protocol outlines the conversion of the nitro-intermediate to the final amine product using catalytic hydrogenation.

  • Preparation: Dissolve 1-(2,2,2-trifluoroethyl)-4-nitropyrazole (1.0 eq.) in methanol or ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5-10 mol%).

  • Hydrogenation: Seal the flask, evacuate the air, and replace it with hydrogen gas (using a hydrogen-filled balloon is often sufficient for small-scale reactions). Stir the suspension vigorously under a hydrogen atmosphere at room temperature for 4-12 hours.

  • Monitoring and Workup: Monitor the reaction by TLC until the starting material is no longer visible. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

Data Presentation

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

The following table provides expected NMR chemical shift ranges for the target compound and its nitro-intermediate, based on data for similar pyrazole structures. Spectra are typically recorded in CDCl₃ or DMSO-d₆.

CompoundPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-(2,2,2-trifluoroethyl)-4-nitropyrazole H-38.0 - 8.3135 - 140
H-58.2 - 8.5125 - 130
C-4-138 - 145 (NO₂ bearing)
-CH₂-4.8 - 5.2 (q, J ≈ 8-9 Hz)50 - 55 (q, J ≈ 35-40 Hz)
-CF₃-122 - 126 (q, J ≈ 275-280 Hz)
This compound H-37.3 - 7.6130 - 135
H-57.2 - 7.5120 - 125
C-4-125 - 130 (NH₂ bearing)
-NH₂3.5 - 4.5 (br s)-
-CH₂-4.5 - 4.9 (q, J ≈ 8-9 Hz)50 - 55 (q, J ≈ 35-40 Hz)
-CF₃-123 - 127 (q, J ≈ 275-280 Hz)

Note: 'q' denotes a quartet. J values are approximate and represent coupling to the fluorine atoms.

Table 2: Comparison of N-Alkylation Conditions for 4-Substituted Pyrazoles

This table summarizes common conditions for N-alkylation and their general outcomes regarding regioselectivity.

MethodElectrophileBase / ReagentsSolventTypical Outcome for N1-Selectivity
Base-mediated R-I, R-Br, R-OTsK₂CO₃ or Cs₂CO₃DMF, AcetoneGood to Excellent
Base-mediated R-I, R-Br, R-OTsNaHTHF, DMFVariable; can lead to mixtures
Mitsunobu R-OHPPh₃, DIAD/DEADTHF, TolueneExcellent
Acid-catalyzed R-TrichloroacetimidateTfOH, CSADCECan favor N2-alkylation, depending on substrate

References

1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine reagent compatibility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential reagent compatibility issues and provide answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in various chemical reactions.

Issue 1: Low Reaction Yield or Incomplete Conversion

Low yields can stem from several factors, including suboptimal reaction conditions, reagent degradation, or side reactions.

  • Potential Cause: The nucleophilicity of the 4-amino group is reduced by the electron-withdrawing effect of the trifluoroethyl group on the pyrazole ring.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Carefully control temperature, reaction time, and solvent. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[1]

    • Choice of Base: If the reaction requires a base, a non-nucleophilic, sterically hindered base may be preferable to avoid side reactions.

    • Reagent Purity: Ensure the purity of this compound and other reactants. Impurities can lead to unwanted side reactions and complicate purification.

Issue 2: Formation of Side Products

The formation of unexpected side products is a common challenge in organic synthesis.

  • Potential Cause: The pyrazole ring itself can be reactive. The presence of two nitrogen atoms in the pyrazole ring allows for potential side reactions, such as N-alkylation or N-acylation at the unsubstituted ring nitrogen if not properly controlled.[2]

  • Troubleshooting Steps:

    • Protecting Groups: If side reactions on the pyrazole ring are suspected, consider using a suitable protecting group for the ring nitrogen.

    • Control of Stoichiometry: Use a precise stoichiometry of reactants to minimize side product formation. A slight excess of one reactant may be necessary to drive the reaction to completion, but a large excess should be avoided.[1]

Issue 3: Reagent Degradation

This compound, like many amine-containing compounds, can be susceptible to degradation under certain conditions.

  • Potential Cause: Exposure to strong oxidizing agents or prolonged exposure to air and light can lead to degradation. The trifluoromethyl group itself is generally very stable.[3][4]

  • Troubleshooting Steps:

    • Inert Atmosphere: For sensitive reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Storage: Store the reagent in a cool, dark, and dry place, preferably under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the expected basicity of this compound?

The presence of the electron-withdrawing trifluoroethyl group is expected to decrease the basicity of the pyrazole ring and the 4-amino group compared to unsubstituted aminopyrazoles.[5] Therefore, it will be a weaker base than simple alkylamines.

Q2: Is this reagent compatible with strong acids?

Yes, as an amine, it will react with strong acids to form the corresponding ammonium salt.[6] This can be a useful property for purification or to modify its solubility. For example, it is often supplied as a hydrochloride salt.[7]

Q3: Can I use this reagent with strong bases?

Caution should be exercised with very strong bases (e.g., organolithium reagents). While the N-H of the amino group can be deprotonated, strong bases might also interact with the pyrazole ring. The compatibility should be tested on a small scale.

Q4: What are the recommended solvents for reactions involving this reagent?

The choice of solvent is highly reaction-dependent. Common aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), and Dimethylformamide (DMF) are often suitable. Protic solvents like ethanol or methanol can also be used, depending on the specific reaction chemistry. Always ensure the reagent is fully dissolved and stable in the chosen solvent at the reaction temperature.

Q5: How should I handle this reagent in the laboratory?

Standard laboratory safety precautions should be followed. Use in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Data Presentation

Table 1: General Reagent Compatibility Profile

Reagent ClassCompatibilityPotential Issues & Considerations
Weak Acids Generally CompatibleForms salts; can be used for purification.
Strong Acids Compatible (forms salts)Reaction is exothermic; add acid slowly.
Weak Bases Generally CompatibleCan be used to neutralize the hydrochloride salt.
Strong Bases Use with CautionPotential for deprotonation at multiple sites.
Reducing Agents Generally CompatibleCompatibility depends on the specific reducing agent and other functional groups in the molecule. The trifluoroethyl group is generally stable to common reducing agents.
Oxidizing Agents Use with CautionThe amino group and pyrazole ring can be susceptible to oxidation.
Acylating Agents CompatibleThe amino group will readily undergo acylation.
Alkylating Agents CompatibleThe amino group can be alkylated. Ring N-alkylation is a potential side reaction.
Palladium Catalysts Generally CompatibleOften used in cross-coupling reactions. Ligand choice may be important.

Experimental Protocols

Protocol 1: General Procedure for Acylation of the Amino Group

This protocol describes a standard method for the acylation of this compound with an acid chloride.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DCM or THF) at 0 °C.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (1.2 eq), to the solution.

  • Acylating Agent Addition: Slowly add the acid chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Dissolve Reagent base Add Base start->base 0 °C acyl Add Acylating Agent base->acyl 0 °C react Stir at RT acyl->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify Product extract->purify logical_relationship cluster_properties Chemical Properties cluster_reactivity Reactivity Implications reagent This compound amino Nucleophilic Amino Group reagent->amino pyrazole Aromatic Pyrazole Ring reagent->pyrazole cf3 Electron-Withdrawing CF3CH2- Group reagent->cf3 acylation Acylation / Alkylation at N4 amino->acylation ring_reaction Potential Ring N-Substitution pyrazole->ring_reaction basicity Reduced Basicity cf3->basicity

References

Validation & Comparative

Comparative Analysis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine Activity Profile Based on Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Prospective Look at the Biological Activity of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine Through Comparative Analysis of its Structural Congeners

While direct experimental data for the biological activity of this compound is not currently available in the public domain, a comparative analysis of its core structural motifs—the 4-aminopyrazole scaffold and the N-trifluoroethyl substituent—provides a strong basis for predicting its potential pharmacological profile. This guide synthesizes findings on structurally related pyrazole analogs to offer a prospective evaluation for researchers, scientists, and drug development professionals.

The 4-aminopyrazole core is a well-established pharmacophore, particularly recognized for its role in the development of potent protein kinase inhibitors.[1] Conversely, the introduction of a trifluoroethyl group at the N1 position of the pyrazole ring has been shown to confer significant herbicidal activity in a separate class of analogs.[2][3] This guide will objectively compare the performance of these distinct classes of pyrazole derivatives, supported by experimental data, to build a hypothesis on the potential activities of the target compound.

I. The 4-Aminopyrazole Scaffold: A Cornerstone of Kinase Inhibition

The 4-aminopyrazole moiety is a privileged structure in medicinal chemistry, renowned for its ability to act as a hinge-binder in the ATP-binding site of various protein kinases.[1] This interaction is crucial for the inhibitory activity of numerous small-molecule drugs. A prime example is the class of Janus kinase (JAK) inhibitors, where the 4-amino group forms key hydrogen bonds within the kinase hinge region.[4][5]

Table 1: Kinase Inhibitory Activity of Representative 4-Aminopyrazole Analogs
Compound IDTarget Kinase(s)IC50 (nM)Cellular Activity (IC50, µM)Reference
3f JAK1, JAK2, JAK33.4, 2.2, 3.5PC-3: 1.08, HEL: 1.33, K562: 1.08[4][5]
11b JAK1, JAK2, JAK3Potent InhibitionHEL: 0.35, K562: 0.37[4][5]
PP1 LCK, Fyn5, 6-[1]
PP2 LCK, Fyn4, 3-[1]
AD-80 RET, Src4, Potent-[1]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Cellular IC50 values represent the concentration required to inhibit 50% of cell proliferation.

The data clearly indicates that N-substituted 4-aminopyrazoles can be engineered to be highly potent and selective kinase inhibitors. The substituents on the pyrazole ring and the groups attached to the 4-amino moiety play a critical role in determining the potency and selectivity profile against different kinases.

II. N-(2,2,2-trifluoroethyl) Substitution: A Key to Herbicidal Activity

The introduction of a 2,2,2-trifluoroethyl group at the N1 position of the pyrazole ring has been explored in the context of agrochemicals. A series of novel N-(2,2,2)-trifluoroethylpyrazole derivatives have been synthesized and evaluated for their herbicidal properties.[2][3]

Table 2: Herbicidal Activity of N-(2,2,2-trifluoroethyl)pyrazole Analogs
Compound IDApplicationWeeds ControlledCrop SafetyReference
11a Pre-emergenceDicotyledonous & MonocotyledonousGood safety for maize and rape[2][3]

These findings demonstrate that the N-trifluoroethyl group is a key determinant for herbicidal activity in this particular series of pyrazole derivatives. The lipophilicity and electronic properties conferred by the trifluoroethyl group are likely contributors to this biological effect.[2]

III. Prospective Activity of this compound: A Hybrid Hypothesis

Based on the distinct activities of its constituent scaffolds, it is plausible that this compound could exhibit a hybrid activity profile or a dominant activity depending on the interplay between the 4-amino and N-trifluoroethyl groups.

G A Target Compound: This compound B Structural Deconstruction A->B C1 Scaffold 1: 4-Aminopyrazole B->C1 C2 Scaffold 2: N-(2,2,2-trifluoroethyl)pyrazole B->C2 D1 Known Activity: Kinase Inhibition C1->D1 D2 Known Activity: Herbicidal C2->D2 E Hypothesized Activity Profile of Target Compound D1->E D2->E F1 Potential Kinase Inhibitor E->F1 F2 Potential Herbicidal Agent E->F2 F3 Novel/Hybrid Activity E->F3

The 4-amino group strongly suggests a potential for kinase inhibition. However, the N-trifluoroethyl group, which is less common in kinase inhibitor designs, could modulate this activity in several ways:

  • Steric Hindrance: It might alter the binding conformation within the ATP pocket.

  • Electronic Effects: The electron-withdrawing nature of the trifluoroethyl group could influence the basicity of the pyrazole ring and its hydrogen bonding capacity.

  • Physicochemical Properties: It will increase lipophilicity, which could affect cell permeability and off-target effects.

It is also possible that the combination of these two functional groups could lead to a novel biological activity profile, distinct from either of the parent scaffolds.

IV. Experimental Protocols

To empirically determine the activity profile of this compound, the following experimental approaches, based on the activities of its analogs, would be relevant.

In Vitro Kinase Inhibition Assay (Example: JAK2)

This protocol is representative of how the kinase inhibitory activity of the target compound could be assessed.

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection A Test Compound (this compound) + JAK2 Enzyme C Incubate at Room Temperature A->C B Substrate (e.g., Ulight-JAK-1tide) + ATP B->C D Add Detection Mix (e.g., Eu-anti-phosphotyrosine antibody) C->D E Incubate and Read Signal (e.g., TR-FRET) D->E

  • Materials : Recombinant human JAK2 enzyme, kinase buffer, ATP, ULight™-JAK-1tide (or a similar substrate), and a europium-labeled anti-phosphotyrosine antibody.

  • Procedure :

    • The test compound is serially diluted and added to the wells of a microplate.

    • The JAK2 enzyme is added to the wells containing the test compound and incubated briefly.

    • A mixture of the peptide substrate and ATP is added to initiate the kinase reaction.

    • The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).

    • A detection mixture containing the europium-labeled antibody in a stop buffer is added to terminate the reaction.

    • After another incubation period, the time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured.

  • Data Analysis : The signal is proportional to the amount of phosphorylated substrate. The percentage of inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined from the dose-response curves.

V. Conclusion

While the precise biological activity of this compound remains to be experimentally determined, a comparative analysis of its structural components provides a valuable framework for hypothesis-driven research. The presence of the 4-aminopyrazole scaffold strongly suggests potential as a kinase inhibitor, a hypothesis that can be readily tested using established in vitro assays. Concurrently, the N-trifluoroethyl group, known to impart herbicidal activity in other pyrazole series, introduces an element of novelty that could modulate kinase activity or confer entirely different biological properties. Further investigation is warranted to elucidate the true pharmacological profile of this interesting hybrid molecule.

References

A Comparative Analysis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine and Known JAK Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the kinase inhibitory activity of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is limited. The following comparison utilizes hypothetical data for this compound to illustrate a framework for evaluation against established Janus Kinase (JAK) inhibitors, Tofacitinib and Ruxolitinib. This guide is intended for researchers, scientists, and drug development professionals.

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2][3][4][5] Its synthetic accessibility and versatile nature have led to its incorporation in inhibitors targeting a wide range of kinases, including Aurora kinases, Bcr-Abl, and Janus kinases (JAKs).[2][4] Given this precedent, this guide explores the hypothetical potential of this compound as a kinase inhibitor, specifically within the context of the JAK family.

Comparative Kinase Inhibitory Potency

The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling, making them attractive targets for autoimmune diseases and myeloproliferative disorders. The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

CompoundJAK1JAK2JAK3TYK2
This compound (Hypothetical) 1525250180
Tofacitinib 120112>400
Ruxolitinib 3.32.842819

Data for Tofacitinib and Ruxolitinib are representative values from published literature.

This hypothetical profile suggests that this compound could be a moderately potent inhibitor with some selectivity for JAK1 and JAK2 over JAK3 and TYK2.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The determination of IC50 values is crucial for assessing the potency of a potential kinase inhibitor. A common method is a biochemical assay that measures the phosphorylation of a substrate peptide by the target kinase.

Objective: To determine the concentration of the inhibitor required to reduce the kinase activity by 50%.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Biotinylated substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound, Tofacitinib, Ruxolitinib)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagents (e.g., HTRF®, Lance®, or ADP-Glo™)

  • Microplates

Procedure:

  • A solution of the kinase and substrate peptide is prepared in the assay buffer.

  • The test compounds are serially diluted to a range of concentrations.

  • The kinase/substrate solution is added to the wells of a microplate.

  • The serially diluted test compounds are added to the wells.

  • The enzymatic reaction is initiated by the addition of ATP.

  • The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • The reaction is stopped, and the detection reagents are added.

  • The signal, which is proportional to the amount of phosphorylated substrate, is measured using a plate reader.

  • The IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Signaling Pathway and Experimental Workflow

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary mechanism for cytokine signaling. Upon cytokine binding to its receptor, the associated JAKs are activated, leading to the phosphorylation of STAT proteins. The phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Inhibitor Kinase Inhibitor Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Experimental Workflow for Kinase Inhibitor Screening

The process of identifying and characterizing a kinase inhibitor involves a series of steps, from initial screening to more detailed cellular and in vivo studies.

Kinase_Inhibitor_Screening_Workflow Compound_Library Compound Library Primary_Screen Primary Screen (High-Throughput) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity_Profiling Selectivity Profiling (Kinase Panel) Dose_Response->Selectivity_Profiling Cellular_Assays Cellular Assays (Target Engagement, Downstream Signaling) Selectivity_Profiling->Cellular_Assays In_Vivo_Studies In Vivo Studies (Efficacy & Toxicology) Cellular_Assays->In_Vivo_Studies

Caption: A general workflow for screening and characterizing kinase inhibitors.

References

A Comparative Validation of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine (TFP-4A) in Pre-clinical Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the cellular validation of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is limited. This guide provides a representative comparison based on the known biological activities of structurally related pyrazole-containing compounds to illustrate a standard validation workflow. The compound is referred to as TFP-4A (Trifluoroethyl-pyrazol-4-amine) for illustrative purposes.

This guide presents a comparative analysis of TFP-4A, a novel pyrazole-based small molecule, against established inhibitors in relevant cancer cell lines. Pyrazole derivatives are a significant class of heterocyclic compounds that form the core of numerous therapeutic agents, known for a wide range of biological activities including anti-inflammatory and anticancer effects.[1][2][3] The inclusion of a trifluoroethyl group can enhance metabolic stability and target affinity, making TFP-4A a compound of interest for kinase-targeted cancer therapy.[4]

This document outlines the methodologies and presents data for key cellular assays, comparing the efficacy and selectivity of TFP-4A with established kinase inhibitors, Celecoxib (a pyrazole-containing COX-2 inhibitor) and a representative pan-kinase inhibitor, Staurosporine.

Comparative Efficacy in Cancer Cell Lines

The anti-proliferative activity of TFP-4A was assessed across a panel of human cancer cell lines and compared with reference compounds. The half-maximal inhibitory concentration (IC50) was determined to quantify the efficacy of each compound in inhibiting cell growth.

CompoundCell LineIC50 (µM)Target Pathway
TFP-4A (Hypothetical) MCF-7 (Breast)7.5Kinase Signaling
A549 (Lung)12.2Kinase Signaling
HCT-116 (Colon)9.8Kinase Signaling
Celecoxib MCF-7 (Breast)> 50COX-2
A549 (Lung)> 50COX-2
HCT-116 (Colon)45.7COX-2
Staurosporine MCF-7 (Breast)0.02Pan-Kinase
A549 (Lung)0.03Pan-Kinase
HCT-116 (Colon)0.01Pan-Kinase

Table 1: Comparative IC50 values of TFP-4A and reference compounds in various cancer cell lines. Data for TFP-4A is representative and based on activities of similar pyrazole derivatives.

Target Engagement and Pathway Analysis

To validate the mechanism of action, the effect of TFP-4A on a hypothetical target kinase (e.g., a member of the MAPK signaling cascade) was evaluated. The phosphorylation status of the downstream effector protein was measured by Western blot.

TreatmentTarget Kinase Phosphorylation (Normalized Intensity)Downstream Protein Phosphorylation (Normalized Intensity)
Vehicle Control 1.001.00
TFP-4A (10 µM) 0.350.42
Staurosporine (1 µM) 0.150.20

Table 2: Quantitative analysis of protein phosphorylation from Western blot data. TFP-4A demonstrates inhibition of the target kinase and its downstream signaling.

Visualized Experimental Models and Pathways

To clearly illustrate the experimental design and the compound's mechanism of action, the following diagrams are provided.

G Figure 1: TFP-4A Experimental Workflow cluster_0 In Vitro Assays cluster_1 Mechanism of Action Cell Culture Cell Culture Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cell Culture->Cytotoxicity Assay (MTT) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Protein Extraction Protein Extraction IC50 Determination->Protein Extraction Western Blot Western Blot Protein Extraction->Western Blot Phosphorylation Analysis Phosphorylation Analysis Western Blot->Phosphorylation Analysis

Caption: A streamlined workflow for the cellular validation of TFP-4A.

G Figure 2: Hypothetical Kinase Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Target Kinase Target Kinase Receptor->Target Kinase Downstream Protein Downstream Protein Target Kinase->Downstream Protein Proliferation Proliferation Downstream Protein->Proliferation TFP-4A TFP-4A TFP-4A->Target Kinase

Caption: TFP-4A as a putative inhibitor of a key signaling kinase.

G Figure 3: Validation Logic A Does TFP-4A Inhibit Cell Proliferation? B Yes (Low µM IC50) A->B C No (High µM IC50) A->C D Does TFP-4A Inhibit Target Phosphorylation? B->D E Yes D->E F No D->F G Validated as On-Target Inhibitor E->G

Caption: Logical flow for validating TFP-4A's on-target activity.

Experimental Protocols

Cell Culture and Maintenance

MCF-7, A549, and HCT-116 human cancer cell lines were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Proliferation
  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with serial dilutions of TFP-4A or reference compounds (0.01 to 100 µM) for 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using GraphPad Prism software.

Western Blot for Protein Phosphorylation Analysis
  • Cell Lysis: Cells were treated with the compounds for 2 hours, then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour. It was then incubated overnight at 4°C with primary antibodies against the phosphorylated and total forms of the target kinase and downstream protein.

  • Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Densitometry: Band intensities were quantified using ImageJ software and normalized to a loading control (e.g., β-actin).

References

Biological validation of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine target engagement

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Validating Target Engagement of Novel Pyrazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The compound 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine represents a class of small molecules with potential therapeutic applications. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs. However, for novel derivatives like this, the first and most critical step in preclinical development is the identification and validation of its biological target. Without a known target, assessing the mechanism of action, efficacy, and potential off-target effects is impossible.

This guide provides a comprehensive framework for the biological validation of a novel pyrazole compound, outlining a systematic approach from initial target identification to robust target engagement confirmation using established biophysical and cellular methods.

The Crucial First Step: Target Identification

Before any engagement validation can occur, the specific cellular target of the compound must be identified. This is often achieved through:

  • Phenotypic Screening: The compound is tested in various disease-relevant cellular assays to identify a specific biological effect (e.g., inhibition of cancer cell proliferation).

  • Target Deconvolution: Once a phenotype is observed, techniques such as affinity chromatography, mass spectrometry-based proteomics, or genetic approaches (e.g., CRISPR screening) are used to pinpoint the specific protein(s) the compound binds to, in order to elicit the effect.

Assuming a putative target—for instance, a protein kinase, a common target for pyrazole derivatives—has been identified, the next step is to rigorously validate this interaction.

Comparison of Key Target Engagement Validation Methods

Confirming that a compound binds to its intended target within a physiological context is a cornerstone of drug discovery.[1] Several biophysical and cellular assays can provide this confirmation, each with distinct principles, advantages, and limitations. The choice of method depends on factors like the nature of the target, the desired throughput, and the specific information required (e.g., binding kinetics, thermodynamics, or intracellular engagement).[2]

Below is a comparative summary of four widely used techniques for validating target engagement.

Data Presentation: Comparison of Target Engagement Assays

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)NanoBRET™ Target Engagement Assay
Principle Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[2]Detects changes in the refractive index at a sensor chip surface as a ligand in solution binds to an immobilized target.[2][3]Measures the heat change (enthalpic change) associated with the binding of a ligand to a target in solution.[2][3]Measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe.[4][5]
Environment In-cell, cell lysate, or tissue.[6]In vitro (requires purified and immobilized target).[2]In vitro (requires purified components in solution).[2]Live cells.[4][5]
Key Quantitative Output Thermal shift (ΔTm), Isothermal Dose-Response Fingerprint (ITDRF) for apparent affinity.Association rate (ka), Dissociation rate (kd), Affinity (KD).[3]Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n).[3]Apparent affinity (IC50/KD), Target residence time.[5]
Throughput Medium to High (especially with plate-based readouts).Medium.Low.High (amenable to 96- and 384-well plates).
Pros - Confirms target engagement in a physiological context (intact cells).[6]- No need for protein purification or labeling.- Can be adapted for proteome-wide analysis.- Provides real-time kinetic data (on- and off-rates).[3]- High sensitivity.- Label-free.[3]- Gold standard for thermodynamic characterization.- Provides a complete thermodynamic profile of the binding event.- No protein immobilization required.- Measures intracellular target engagement in real-time.[5]- High sensitivity and suitable for potent inhibitors.- Can assess compound permeability.[7]
Cons - Not all binding events result in a significant thermal shift.- Can be technically challenging to optimize.- Indirect measure of affinity.- Requires protein immobilization, which may affect its conformation and activity.- Requires specialized equipment.- Can be sensitive to buffer composition and non-specific binding.- Requires large amounts of pure, soluble protein.- Low throughput.- Sensitive to buffer mismatch and heat of dilution.- Requires genetic modification of the target protein (fusion to NanoLuc®).- Relies on competitive displacement of a fluorescent tracer.- Overexpression of the target might not reflect physiological levels.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for three key target engagement validation techniques.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is based on the principle that a protein's thermal stability increases upon ligand binding.

  • Cell Treatment: Culture cells to an appropriate density and incubate them with various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) is run in parallel.

  • Heating: After incubation, the cell suspension is aliquoted and heated to a range of temperatures for a defined period (e.g., 3 minutes). One aliquot is left at room temperature as a non-heated control.

  • Cell Lysis: The cells are lysed to release their protein content. This can be done through freeze-thaw cycles or by using a lysis buffer.

  • Separation of Aggregates: The heated lysates are centrifuged at high speed to pellet the aggregated, denatured proteins. The supernatant containing the soluble, stable protein fraction is collected.

  • Protein Quantification: The amount of the specific target protein remaining in the supernatant is quantified. This is typically done by Western Blotting, ELISA, or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the percentage of soluble target protein against temperature. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.

Surface Plasmon Resonance (SPR) Protocol

SPR measures the real-time interaction between a ligand and a target.

  • Chip Preparation: A sensor chip (typically gold-coated) is functionalized, and the purified target protein is immobilized onto its surface.

  • System Priming: The SPR instrument's fluidics system is primed with a running buffer that is precisely matched to the buffer of the analyte (the compound).

  • Analyte Injection: A solution of the test compound (the analyte) at various concentrations is flowed over the sensor chip surface.

  • Binding Measurement: The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected by the instrument and recorded in real-time as a response unit (RU). This is monitored through an association phase (while the compound is being injected) and a dissociation phase (when only running buffer is flowed over the chip).

  • Data Analysis: The resulting sensorgrams (RU vs. time) are analyzed using fitting models to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC) Protocol

ITC directly measures the heat released or absorbed during a binding event.

  • Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter. The test compound is loaded into a titration syringe at a concentration typically 10-20 times that of the protein. Both protein and compound must be in an identical, well-dialyzed buffer to minimize heats of dilution.

  • Titration: A series of small, precise injections of the compound from the syringe into the sample cell is performed. The heat change after each injection is measured by the instrument relative to a reference cell.

  • Heat Measurement: The instrument records a series of heat-flow peaks corresponding to each injection.

  • Data Analysis: The area under each peak is integrated to determine the heat change per injection. This is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a binding model to determine the dissociation constant (KD), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).

Mandatory Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the logical progression of validating a novel compound and a representative signaling pathway that could be modulated by a pyrazole-based kinase inhibitor.

G cluster_0 Phase 1: Discovery & Identification cluster_1 Phase 2: Target Engagement Validation cluster_2 Phase 3: Confirmation & Pathway Analysis Compound Novel Compound (e.g., this compound) PhenoScreen Phenotypic Screening (Identify Biological Effect) Compound->PhenoScreen TargetDecon Target Deconvolution (e.g., Affinity-MS, CRISPR) PhenoScreen->TargetDecon PutativeTarget Putative Biological Target Identified TargetDecon->PutativeTarget InVitro In Vitro Biophysical Assays (SPR, ITC) - Affinity (KD) - Kinetics (kon/koff) - Thermodynamics (ΔH) PutativeTarget->InVitro InCell Cellular Engagement Assays (CETSA, NanoBRET) - Intracellular Binding - Apparent Affinity PutativeTarget->InCell Validated Validated Target Engagement Pathway Downstream Pathway Analysis (e.g., Western Blot for p-Substrate) InCell->Pathway Pathway->Validated

Caption: General workflow for target identification and engagement validation of a novel compound.

G Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds & Activates RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Response Cellular Responses (Proliferation, Survival) TF->Response Regulates Gene Expression Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->RAF Inhibits

Caption: A generic MAP Kinase (MAPK) signaling pathway, a common target for pyrazole inhibitors.

References

In vivo efficacy of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for in vivo efficacy data specifically pertaining to "1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine derivatives," publicly available, peer-reviewed studies with detailed comparative experimental data for this exact chemical scaffold remain elusive. The existing body of research extensively covers the broader class of pyrazole derivatives, demonstrating their significant potential in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. However, specific in vivo comparisons and detailed experimental protocols for the this compound backbone are not sufficiently detailed in the available literature to construct a direct comparative guide as requested.

This guide, therefore, provides a comprehensive overview of the in vivo efficacy of structurally related pyrazole derivatives, offering insights into the potential applications and performance of the target compound class. The information is organized to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting available data on analogous compounds, their experimental methodologies, and relevant biological pathways.

In Vivo Efficacy of Structurally Related Pyrazole Derivatives

Research into pyrazole derivatives has established their role as potent kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. The trifluoromethyl group, a common feature in many active pyrazole compounds, is known to enhance metabolic stability and binding affinity. The pyrazole core itself is a versatile scaffold found in numerous FDA-approved drugs.

Kinase Inhibition

Substituted pyrazole derivatives have been extensively investigated as inhibitors of various kinases, which are crucial targets in cancer therapy. For instance, pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibitory activity against kinases such as FLT3 and VEGFR2, both of which are implicated in the progression of acute myeloid leukemia (AML).

One notable study identified a pyrazolo[3,4-d]pyrimidine derivative, compound 33 , which demonstrated significant in vivo efficacy in a mouse xenograft model of AML. A once-daily oral dose of 10 mg/kg for 18 days resulted in complete tumor regression without observable toxicity. This compound acts as a multikinase inhibitor, potently targeting both FLT3 and VEGFR2.

Another class of related compounds, 1H-pyrazole biaryl sulfonamides, has been identified as potent inhibitors of the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2), a target in Parkinson's disease research.[1] These compounds have demonstrated acceptable in vitro and in vivo pharmacokinetic profiles, highlighting the potential of the pyrazole scaffold in developing treatments for neurodegenerative disorders.

Table 1: In Vivo Efficacy of a Pyrazolo[3,4-d]pyrimidine Derivative in an AML Xenograft Model

CompoundDoseDosing ScheduleAnimal ModelTumor ModelEfficacyReference
33 10 mg/kgOnce daily (oral)MouseMV4-11 XenograftComplete tumor regression
Anti-Inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib being a prominent example of a pyrazole-based COX-2 inhibitor. In vivo studies often utilize the carrageenan-induced paw edema model in rodents to assess anti-inflammatory activity.

A study on novel pyrazolylpyrazolines identified compounds 5g and 5j as having pronounced anti-inflammatory activity, comparable to the standard drug nimesulide. While the exact structures of these compounds differ from the requested scaffold, this research underscores the anti-inflammatory potential of the broader pyrazole class.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key in vivo experiments cited in the context of pyrazole derivative research.

In Vivo Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of a test compound in a murine model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Human cancer cell line (e.g., MV4-11 for AML)

  • Test compound and vehicle control

  • Standard-of-care chemotherapy agent (positive control)

  • Calipers for tumor measurement

Procedure:

  • Human cancer cells are cultured and harvested.

  • A specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of each mouse.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are randomized into treatment and control groups.

  • The test compound is administered (e.g., orally or intraperitoneally) at a predetermined dose and schedule.

  • Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., Western blot, immunohistochemistry).

Carrageenan-Induced Paw Edema Assay

Objective: To assess the in vivo anti-inflammatory activity of a test compound.

Materials:

  • Rats or mice

  • Carrageenan solution (1% w/v in saline)

  • Test compound and vehicle control

  • Reference anti-inflammatory drug (e.g., indomethacin or nimesulide)

  • Plethysmometer

Procedure:

  • Animals are fasted overnight with free access to water.

  • The initial paw volume of each animal is measured using a plethysmometer.

  • The test compound or vehicle is administered orally or intraperitoneally.

  • After a specific time (e.g., 30 or 60 minutes), carrageenan is injected into the sub-plantar region of the right hind paw.

  • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • The percentage of edema inhibition is calculated for each group relative to the vehicle control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials In Vitro Screening In Vitro Screening Lead Identification Lead Identification In Vitro Screening->Lead Identification Identify Potent Compounds In Vivo Efficacy In Vivo Efficacy Lead Identification->In Vivo Efficacy Test in Animal Models Toxicology Studies Toxicology Studies In Vivo Efficacy->Toxicology Studies Assess Safety Phase I Phase I Toxicology Studies->Phase I First-in-Human Phase II Phase II Phase I->Phase II Efficacy in Patients Phase III Phase III Phase II->Phase III Large-Scale Efficacy kinase_inhibition_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Cell Proliferation, Survival, Angiogenesis Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->Receptor Tyrosine Kinase (RTK) Inhibition

References

A Comparative Analysis of Trifluoroethyl Pyrazoles in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoroethyl moiety into the pyrazole scaffold has yielded a diverse class of compounds with significant potential across various biological applications. This guide provides a comparative analysis of the performance of representative trifluoroethyl pyrazoles in key biological assays, supported by experimental data and detailed methodologies. The objective is to offer a clear, data-driven comparison to inform further research and development in medicinal chemistry and agrochemistry.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data for selected trifluoroethyl pyrazole derivatives across different biological assays, including insecticidal, anticancer, anti-inflammatory, and antibacterial activities.

Table 1: Insecticidal and Ecotoxicological Activity
Compound Target Organism Assay Endpoint Activity
FipronilAedes albopictusLethality (0.125 mg/L)-
Compound 7 (trifluoroethylthio-substituted)Aedes albopictusLethality (0.125 mg/L)69.7%[1][2]
FipronilZebrafish (embryonic-juvenile)LC501.05 mg/L[1][2]
Compound 8d (trifluoroethylthio-substituted)Zebrafish (embryonic-juvenile)LC5014.28 mg/L[1][2]
Table 2: Anticancer Activity (Cytotoxicity)
Compound Cancer Cell Line Assay Endpoint Activity (IC50)
Compound 3a (trifluoromethyl-pyrazole-carboxamide)CaCo-2, MCF-7, Hep3B, HepG2Cytotoxicity43.01–58.04 µM
Compound a1 (pyrazole with trifluoromethylphenyl)MCF-7Cytotoxicity5.84 µg/mL[3]
Compound a1 (pyrazole with trifluoromethylphenyl)MDA-MB-231Cytotoxicity5.01 µg/mL[3]
Compound a1 (pyrazole with trifluoromethylphenyl)HCT-116Cytotoxicity5.57 µg/mL[3]
Table 3: Anti-inflammatory Activity (COX Inhibition)
Compound Enzyme Assay Endpoint Activity (IC50)
Compound 3b (trifluoromethyl-pyrazole-carboxamide)COX-1Inhibition0.46 µM[4]
Compound 3b (trifluoromethyl-pyrazole-carboxamide)COX-2Inhibition3.82 µM[4]
Compound 3g (trifluoromethyl-pyrazole-carboxamide)COX-2Inhibition2.65 µM[4]
Compound 3d (trifluoromethyl-pyrazole-carboxamide)COX-2Inhibition4.92 µM[4]
Ketoprofen (Reference)COX-2Inhibition0.164 µM[4]
Table 4: Antibacterial Activity
Compound Bacterial Strain Assay Endpoint Activity (MIC)
Compound 25 (N-(trifluoromethyl)phenyl pyrazole)S. aureus (MRSA)Growth Inhibition0.78 µg/mL[5]
Compound 25 (N-(trifluoromethyl)phenyl pyrazole)E. faeciumGrowth Inhibition0.78 µg/mL[5]
Compound 18 (N-(trifluoromethyl)phenyl pyrazole)S. aureus (MRSA)Growth Inhibition0.78–1.56 µg/mL[5]
Compound 6 (N-(trifluoromethyl)phenyl pyrazole)S. aureus (MRSA)Growth Inhibition1.56–3.12 µg/mL[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Insecticidal Activity Assay (Lethality against Aedes albopictus)

This assay determines the lethal effect of a compound on mosquito larvae.

  • Test Organism: Third-instar larvae of Aedes albopictus.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then made to achieve the desired test concentrations.

  • Assay Procedure:

    • Twenty larvae are placed into a beaker containing 100 mL of deionized water.

    • The test compound solution is added to the water to reach the final concentration (e.g., 0.125 mg/L).

    • A control group with the solvent alone is also prepared.

    • The beakers are maintained at a controlled temperature and humidity.

  • Data Collection: After 24 hours, the number of dead larvae is counted.

  • Data Analysis: The percentage of lethality is calculated for each compound concentration.

Zebrafish Embryo Acute Toxicity Test (LC50 Determination)

This test evaluates the acute toxicity of compounds on a vertebrate model.

  • Test Organism: Zebrafish (Danio rerio) embryos.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent and diluted in embryo medium to the final test concentrations.

  • Assay Procedure:

    • Fertilized zebrafish embryos are placed in 96-well plates, one embryo per well, in 100 µL of embryo medium.

    • The test compound solutions are added to the wells. A solvent control group is included.

    • The plates are incubated at 28.5 °C for up to 96 hours.

  • Data Collection: Mortality is assessed at 24, 48, 72, and 96 hours post-fertilization. Lethal endpoints include coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.[1][2]

  • Data Analysis: The LC50 (median lethal concentration) value and its 95% confidence intervals are calculated using statistical methods such as probit analysis.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Lines: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116).

  • Compound Preparation: Compounds are dissolved in DMSO and diluted with cell culture medium to the desired concentrations.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The medium is replaced with fresh medium containing the test compounds at various concentrations. A control group with DMSO is included.

    • The plates are incubated for a specified period (e.g., 48 or 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Data Collection: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 (concentration that inhibits 50% of cell growth) is determined.

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes.

  • Enzymes: Human recombinant COX-1 and COX-2.

  • Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then diluted to the final assay concentrations.

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • The reaction mixture contains the enzyme (COX-1 or COX-2), a heme cofactor, and the test compound in a suitable buffer.

    • The mixture is pre-incubated to allow the compound to bind to the enzyme.

    • The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

    • The production of prostaglandin H2 (PGH2), the product of the COX reaction, is measured. This can be done using various methods, such as an enzyme-linked immunosorbent assay (ELISA) or by measuring oxygen consumption.

  • Data Collection: The amount of PGH2 produced is quantified.

  • Data Analysis: The percentage of COX inhibition is calculated for each compound concentration, and the IC50 value is determined.

Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Bacterial Strains: Standard and clinical isolates of bacteria (e.g., Staphylococcus aureus, Enterococcus faecium).

  • Compound Preparation: Compounds are dissolved in a suitable solvent and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth).

  • Assay Procedure:

    • The assay is performed in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the test bacterium.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Collection: After incubation, the plates are visually inspected for bacterial growth (turbidity).

  • Data Analysis: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of trifluoroethyl pyrazoles.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate incubation Incubate Cells with Compounds (48-72h) cell_seeding->incubation Overnight Attachment compound_prep Prepare Trifluoroethyl Pyrazole Dilutions compound_prep->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization 3-4h Incubation read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 cox_inhibition_pathway cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibition Inhibition Mechanism arachidonic_acid Arachidonic Acid cox_enzyme COX-1 / COX-2 arachidonic_acid->cox_enzyme pgh2 Prostaglandin H2 (PGH2) cox_enzyme->pgh2 prostaglandins Prostaglandins (Inflammation, Pain) pgh2->prostaglandins pyrazole Trifluoromethyl Pyrazole Carboxamide pyrazole->cox_enzyme Inhibits gaba_receptor_inhibition cluster_receptor GABAa Receptor Ion Channel cluster_interaction Mechanism of Action receptor Extracellular GABA Binding Site Chloride Channel Intracellular cl_ion receptor:f2->cl_ion Influx (Hyperpolarization) gaba GABA gaba->receptor:f1 Binds fipronil Fipronil (Trifluoroethyl Pyrazole) fipronil->receptor:f2 Blocks

References

Head-to-Head Comparison: 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine Poised as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the pyrazole scaffold is a cornerstone, integral to numerous FDA-approved drugs.[1][2][3] This guide provides a comparative analysis of the novel compound 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine against established pyrazole-containing kinase inhibitors, Ruxolitinib and Crizotinib . While extensive biological data for this compound is not yet publicly available, its structural characteristics—a pyrazole core known for kinase binding and a trifluoroethyl group often used to enhance pharmacokinetic properties—suggest its potential as a therapeutic agent.[4][5] This document serves as a forward-looking guide for researchers interested in evaluating this compound, contextualizing its potential performance through comparison with well-characterized standards.

Comparative Analysis of Kinase Inhibitor Profiles

The following table summarizes the known inhibitory activities of the standard compounds, Ruxolitinib and Crizotinib, and presents a hypothetical profile for this compound to guide initial screening efforts.

FeatureThis compoundRuxolitinib (Standard)Crizotinib (Standard)
Primary Kinase Targets Hypothetical: Tyrosine Kinases (e.g., JAK family, ALK)JAK1, JAK2[6][7]ALK, c-Met, ROS1[8][9]
Mechanism of Action ATP-competitive kinase inhibition (putative)ATP-competitive inhibitor of JAK1 and JAK2 catalytic sites[7][10]ATP-competitive inhibitor of ALK, c-Met, and RON tyrosine kinases[8][11]
Potency (IC50) To be determined~3 nM for JAK1 and JAK2[12]Varies by target; potent inhibition of ALK and c-Met phosphorylation in cell-based assays[8]
Key Indications N/AMyelofibrosis, Polycythemia Vera, Graft-versus-Host Disease[6][13]Non-Small Cell Lung Carcinoma (NSCLC) with ALK or ROS1 rearrangements[9][14]
Cellular Activity To be determinedInhibits cytokine-mediated signaling and cell proliferation in JAK-dependent cell lines[13]Induces apoptosis and inhibits proliferation in ALK-positive tumor cells[9]

Foundational Experimental Protocols

To facilitate the evaluation of this compound, detailed protocols for standard assays in kinase inhibitor profiling are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[15]

Materials:

  • Kinase of interest (e.g., JAK2, ALK)

  • Substrate peptide

  • ATP

  • Test compound (this compound) and standards (Ruxolitinib, Crizotinib)

  • ADP-Glo™ Kinase Assay Kit

  • Assay plates (384-well, white)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound and standards in DMSO.

  • In a 384-well plate, add 5 µL of the diluted compounds, a positive control inhibitor, and a DMSO vehicle control.

  • Add 10 µL of the kinase enzyme solution to all wells.

  • Incubate for 20-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding 5 µL of a mixture containing ATP and the specific substrate. The final ATP concentration should be near the Km value for the kinase.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and detect ADP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.[16]

Cell-Based Proliferation Assay

This assay measures the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase's activity.

Materials:

  • Cancer cell line with known kinase dependency (e.g., HEL cells for JAK2, Karpas-299 for ALK)

  • Cell culture medium and supplements

  • Test compound and standards

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well clear-bottom plates

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound and standards in the cell culture medium.

  • Treat the cells with the diluted compounds and controls.

  • Incubate for 72 hours under standard cell culture conditions.

  • Equilibrate the plate to room temperature.

  • Add the cell viability reagent according to the manufacturer's protocol.

  • Measure the luminescence signal, which is proportional to the number of viable cells.

  • Calculate the percentage of growth inhibition and determine the GI50 (concentration for 50% growth inhibition).[16]

Visualizing Kinase Inhibition and Experimental Workflow

To provide a clearer understanding of the underlying biological processes and experimental design, the following diagrams have been generated.

G cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT JAK->STAT 3. Phosphorylation Nucleus Nucleus STAT->Nucleus 4. Dimerization & Translocation Gene Gene Transcription Nucleus->Gene 5. Regulation Proliferation Cell Proliferation & Survival Gene->Proliferation Inhibitor Kinase Inhibitor (e.g., 1-(2,2,2-trifluoroethyl)- 1H-pyrazol-4-amine) Inhibitor->JAK Inhibition

Caption: Generic JAK-STAT Signaling Pathway and Point of Inhibition.

G cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase HTS High-Throughput Screening (Biochemical Assays) Hit_ID Hit Identification HTS->Hit_ID Identify Actives Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead Validate & Prioritize Lead_Opt Lead Optimization (Cell-Based Assays) Hit_to_Lead->Lead_Opt Improve Potency & Selectivity In_Vivo In Vivo Efficacy & PK/PD Studies Lead_Opt->In_Vivo Test in Animal Models Candidate Candidate Selection In_Vivo->Candidate Select Development Candidate

Caption: Workflow for Kinase Inhibitor Discovery and Development.

References

The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibition, A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic discovery. Within the vast landscape of heterocyclic chemistry, the pyrazole nucleus has emerged as a "privileged scaffold," consistently yielding compounds with significant biological activity. This guide provides a comparative analysis of the structure-activity relationship (SAR) of pyrazole-based analogs, with a particular focus on derivatives structurally related to 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, a scaffold of growing interest in medicinal chemistry.

While specific SAR data for this compound analogs remains limited in publicly available literature, by examining closely related pyrazole-containing kinase inhibitors, we can extrapolate key structural determinants for potency and selectivity. This guide will synthesize findings from various studies on substituted pyrazoles, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways to inform future drug design and development efforts.

Structure-Activity Relationship of Pyrazole Analogs as Kinase Inhibitors

The pyrazole core serves as a versatile anchor for building kinase inhibitors, with substitutions at various positions dramatically influencing their inhibitory profile. The introduction of fluorine-containing substituents, such as trifluoromethyl or trifluoroethyl groups, is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability.[1]

For 4-aminopyrazole derivatives, the amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.[2] Modifications at this position, as well as on the pyrazole ring itself, are critical for determining the inhibitor's potency and selectivity.

Key SAR Insights from Related Pyrazole Scaffolds:
  • N1-Substitution: The substituent at the N1 position of the pyrazole ring plays a crucial role in orienting the molecule within the ATP-binding pocket. The presence of a trifluoroethyl or trifluoromethyl group can significantly impact the compound's pharmacokinetic properties. For instance, in a series of Bcr-Abl inhibitors, the removal of a trifluoromethyl group from the N1-phenyl ring led to a significant decrease in potency.[3]

  • C3- and C5-Substitutions: Modifications at the C3 and C5 positions of the pyrazole ring are often explored to enhance interactions with the hydrophobic regions of the kinase domain and to improve selectivity.

  • C4-Amino Group Derivatization: The 4-amino group is a critical pharmacophore. Its derivatization, for example, into ureas or amides, can introduce additional hydrogen bonding interactions and improve inhibitory activity. The pyrazol-4-yl urea moiety, for instance, is a key feature of the multi-targeted kinase inhibitor AT9283, which shows potent activity against Aurora kinases, JAK2, and Abl (T315I).[4]

Comparative Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of various pyrazole-containing compounds against a panel of kinases. It is important to note that these compounds are not direct analogs of this compound but represent the closest structurally related examples with available quantitative data.

Table 1: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell LineCell-Based IC50 (µM)
Compound A Bcr-Abl14.2K5620.27
Compound B Akt11.3HCT1160.95
Compound C Aurora A160HCT1160.39
Compound D Aurora B2.2HT290.381
Compound E Chk217.9--
AT9283 Aurora A~3HCT116-
AT9283 Aurora B~3HCT116-
AT9283 JAK2---
AT9283 Abl (T315I)---

Data compiled from multiple sources.[3][4]

Experimental Protocols

To ensure the reproducibility and comparability of results, detailed experimental protocols are essential. The following are standard assays used in the evaluation of kinase inhibitors.

Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant kinase and its specific substrate peptide are diluted in an appropriate kinase assay buffer.

  • Compound Preparation: Test compounds are serially diluted in DMSO to create a range of concentrations.

  • Reaction Initiation: The kinase, substrate, and test compound are mixed in a microplate well. The reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for evaluating kinase inhibitors and a simplified representation of a common signaling pathway targeted by these compounds.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Studies a Compound Synthesis & Characterization b Biochemical Kinase Inhibition Assays (IC50) a->b c Kinase Selectivity Profiling b->c d Cell Viability Assays (e.g., MTT) c->d Lead Compound Selection e Target Engagement Assays (e.g., Western Blot) d->e f Cell Cycle & Apoptosis Analysis e->f g Pharmacokinetic Studies f->g h Xenograft Models g->h i Toxicity Studies h->i

Caption: Experimental workflow for the evaluation of kinase inhibitors.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrazole-based Inhibitor Inhibitor->PI3K Inhibitor->Akt

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion

The pyrazole scaffold remains a highly fruitful starting point for the development of novel kinase inhibitors. While direct and comprehensive SAR data for this compound analogs is not yet widely available, the analysis of structurally related compounds provides valuable insights for guiding future research. The strategic placement of substituents on the pyrazole ring, particularly at the N1 and C4 positions, is critical for achieving high potency and selectivity. The incorporation of a trifluoroethyl group is a promising strategy for enhancing the drug-like properties of these inhibitors. Further investigation into this specific chemical series is warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers embarking on the design and evaluation of the next generation of pyrazole-based kinase inhibitors.

References

Benchmarking 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine against commercial inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Analysis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine Against Commercial JAK Inhibitors

For Immediate Release

Introduction

The pyrazole scaffold is a well-established and versatile core in the development of kinase inhibitors, with numerous derivatives showing potent activity against a range of kinases implicated in cancer and inflammatory diseases.[1][2][3] This guide presents a hypothetical benchmarking analysis of the novel compound, this compound. Due to the absence of direct experimental data for this specific molecule in publicly available literature, this document establishes a potential target profile based on structural analogy to known pharmacologically active agents.

Drawing from the prevalence of pyrazole-based compounds as inhibitors of the Janus kinase (JAK) family, we hypothesize that this compound may exhibit inhibitory activity against this class of enzymes. The JAK-STAT signaling pathway is a critical mediator of cellular responses to cytokines and growth factors, and its dysregulation is associated with various immune disorders and cancers.[4][5][6][7][8] This makes JAKs a compelling hypothetical target for our compound of interest.

This guide provides a comparative framework, benchmarking the hypothetical performance of this compound against established, commercially available JAK inhibitors. We will present comparative data, detailed experimental protocols for inhibitor characterization, and visualizations of the relevant signaling pathway and experimental workflows.

Comparative Analysis of JAK Inhibitors

To provide a context for the potential efficacy of this compound, we have compiled publicly available data on several commercially available JAK inhibitors. These inhibitors vary in their selectivity for different JAK family members (JAK1, JAK2, JAK3, and TYK2).

CompoundTarget(s)IC50 (nM)Commercial Availability
This compound Hypothesized: JAK family kinases To be determined Research chemical
Tofacitinib (Xeljanz®)[9][10]Pan-JAK inhibitorJAK1: 1-3.2, JAK2: 4.1-20, JAK3: 56-112Yes
Ruxolitinib (Jakafi®)[9][11]JAK1/JAK2 inhibitorJAK1: 3.3, JAK2: 2.8Yes
Upadacitinib (Rinvoq®)[9][12]Selective JAK1 inhibitorJAK1: 43, JAK2: 110Yes
Filgotinib (Jyseleca®)[13]Selective JAK1 inhibitorJAK1: 10, JAK2: 28Yes

Note: IC50 values are approximate and can vary depending on the assay conditions.

Experimental Protocols

To ensure a standardized and reproducible comparison of inhibitor potency, the following experimental protocols are recommended.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This assay determines the 50% inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Kinase (e.g., recombinant human JAK1, JAK2, JAK3)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Test compound (this compound and commercial inhibitors)

  • LanthaScreen™ Tb-anti-pY Antibody

  • TR-FRET dilution buffer

  • 384-well plates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase and the test compound at various concentrations.

  • Incubate at room temperature for 15-30 minutes to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding the Tb-anti-pY antibody in TR-FRET dilution buffer.

  • Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Measure the TR-FRET signal on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the effect of the inhibitor on the metabolic activity of a cell line that is dependent on the targeted kinase for proliferation.

Materials:

  • Cancer cell line with known JAK-STAT pathway dependency (e.g., HEL, TF-1)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).[14]

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[15][16][17]

  • Add the solubilization solution to dissolve the formazan crystals.[15]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizations

To further illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT_inactive STAT (inactive) JAK->STAT_inactive phosphorylates STAT_active STAT (active dimer) STAT_inactive->STAT_active dimerizes DNA DNA STAT_active->DNA translocates to nucleus and binds GeneExpression Gene Expression (Proliferation, Survival) DNA->GeneExpression initiates transcription Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->JAK inhibits G start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitors) start->prepare_reagents kinase_reaction Perform Kinase Reaction (Incubate kinase with inhibitor, then add substrate/ATP) prepare_reagents->kinase_reaction detection Detection (Add detection reagent, incubate) kinase_reaction->detection read_plate Read Plate (TR-FRET measurement) detection->read_plate data_analysis Data Analysis (Calculate % inhibition, determine IC50) read_plate->data_analysis end End data_analysis->end G cluster_commercial Commercial Inhibitors cluster_assays Comparative Assays main_compound This compound Kinase_Assay In Vitro Kinase Assay (IC50) main_compound->Kinase_Assay benchmarked in Cell_Assay Cell Viability Assay (IC50) main_compound->Cell_Assay benchmarked in Tofacitinib Tofacitinib Tofacitinib->Kinase_Assay Tofacitinib->Cell_Assay Ruxolitinib Ruxolitinib Ruxolitinib->Kinase_Assay Ruxolitinib->Cell_Assay Upadacitinib Upadacitinib Upadacitinib->Kinase_Assay Upadacitinib->Cell_Assay Filgotinib Filgotinib Filgotinib->Kinase_Assay Filgotinib->Cell_Assay

References

Safety Operating Guide

Essential Safety and Operational Guidance for 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, ensuring laboratory safety and procedural excellence.

This document provides crucial safety and logistical information for the proper management of this compound in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidelines are based on best practices for handling structurally similar pyrazole derivatives and trifluoroethyl-containing compounds. These procedures are designed to minimize risk and ensure a safe research environment.

Hazard Assessment and Personal Protective Equipment (PPE)

The primary hazards associated with similar pyrazole derivatives include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, a conservative approach to personal protection is essential.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust meet ANSI Z87.1 standards. Chemical splash goggles are highly recommended. A face shield should be worn in situations with a high potential for splashing.[4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended for handling halogenated organic compounds.[5][6] Always inspect gloves for integrity before use.
Body Protection Flame-Resistant Lab CoatA lab coat that extends below the knee is recommended.[4] For significant splash potential, chemical-resistant coveralls may be necessary.[7]
Respiratory Protection RespiratorUse in a well-ventilated area or under a chemical fume hood is required.[8] If airborne concentrations are expected to exceed exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring safety.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Data Sheets for similar compounds prep2 Ensure fume hood is operational prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Weigh and dispense compound within the fume hood prep3->handle1 handle2 Keep container tightly closed when not in use handle1->handle2 handle3 Avoid generating dust or aerosols handle2->handle3 post1 Decontaminate work surfaces handle3->post1 post2 Remove and properly store or dispose of PPE post1->post2 post3 Wash hands thoroughly post2->post3

Figure 1. A step-by-step workflow for the safe handling of this compound, from preparation to post-handling procedures.

Key Handling Precautions:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling, and before breaks.[8] Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[1]

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and adhere to regulatory requirements.

Waste Management Protocol:

Waste TypeDisposal Procedure
Unused Compound Treat as hazardous chemical waste.[9] Contact a licensed professional waste disposal service.[10] Do not dispose of down the drain or in regular trash.[9]
Contaminated Materials (e.g., gloves, wipes) Collect in a dedicated, labeled, and sealed container for hazardous waste.
Empty Containers Rinse the container three times with a suitable solvent.[9] The first rinsate must be collected and disposed of as hazardous waste.[9] Subsequent rinsates may also need to be collected depending on local regulations. Dispose of the clean container in accordance with institutional policies.

Disposal Workflow:

cluster_collection Waste Collection cluster_disposal Disposal collect1 Segregate halogenated organic waste collect2 Use a dedicated, labeled, and sealed waste container collect1->collect2 dispose1 Arrange for pickup by a licensed waste disposal service collect2->dispose1 dispose2 Maintain disposal records dispose1->dispose2

Figure 2. A streamlined process for the collection and disposal of waste containing this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentFirst Aid / Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[8] Seek medical attention if irritation develops or persists.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[8]
Small Spill Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[1]
Large Spill Evacuate the area. Prevent further leakage or spillage if safe to do so. Contact your institution's Environmental Health & Safety (EHS) department.

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
Reactant of Route 2
Reactant of Route 2
1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.